5-fluoro-1H-indole-6-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGWOQVFRKLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470369 | |
| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-74-8 | |
| Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-fluoro-1H-indole-6-carboxylic acid: A Technical Overview of a Sparsely Documented Intermediate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 908600-74-8
Abstract
5-fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of the indole carboxylic acid scaffold, a privileged structure in medicinal chemistry. While its chemical structure suggests potential applications in drug discovery and materials science, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information. This guide summarizes the currently available data for this compound and highlights the considerable gaps in the scientific record regarding its synthesis, spectroscopic characterization, and biological activity.
Chemical and Physical Properties
The fundamental properties of 5-fluoro-1H-indole-6-carboxylic acid have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 908600-74-8 | Multiple Suppliers |
| Molecular Formula | C₉H₆FNO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 179.15 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Sigma-Aldrich[1] |
| Storage Temperature | Room temperature, sealed in a dry environment | Sigma-Aldrich[1] |
| InChI Key | WRWGWOQVFRKLAB-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis
General Experimental Protocol: Hydrolysis of a Methyl Ester (Hypothetical)
This protocol is a generalized procedure and has not been specifically validated for 5-fluoro-1H-indole-6-carboxylic acid.
Materials:
-
Methyl 5-fluoro-1H-indole-6-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 5-fluoro-1H-indole-6-carboxylate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the mixture at an elevated temperature (e.g., 60°C) for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water and acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 5-fluoro-1H-indole-6-carboxylic acid.
Caption: A generalized workflow for the synthesis of an indole carboxylic acid.
Spectroscopic Data
Detailed and assigned spectroscopic data (NMR, IR, Mass Spectrometry) for 5-fluoro-1H-indole-6-carboxylic acid are not available in the public domain. For related compounds, such as other fluorinated indole carboxylic acids, this data is crucial for structural confirmation and purity assessment. Researchers working with this compound would need to perform their own spectroscopic analysis.
Biological Activity and Applications in Drug Discovery
There is no published research detailing the biological activity of 5-fluoro-1H-indole-6-carboxylic acid. While the fluorinated indole scaffold is of significant interest in medicinal chemistry for its potential to modulate the pharmacological properties of molecules, the specific effects of a fluoro group at the 5-position combined with a carboxylic acid at the 6-position have not been documented.
Similarly, there are no reports of this compound being used in drug discovery campaigns or as a key intermediate for the synthesis of biologically active molecules.
Signaling Pathways
Due to the absence of any biological activity data, there is no information on any signaling pathways that may be modulated by 5-fluoro-1H-indole-6-carboxylic acid.
Safety Information
Based on supplier safety data sheets, 5-fluoro-1H-indole-6-carboxylic acid is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion and Future Outlook
5-fluoro-1H-indole-6-carboxylic acid remains a poorly characterized compound in the scientific literature. While its structure is of potential interest to medicinal chemists and materials scientists, the lack of available data on its synthesis, characterization, and biological activity presents a significant barrier to its application. Future research efforts are needed to establish reliable synthetic routes, fully characterize the compound using modern spectroscopic techniques, and investigate its potential biological properties to unlock its utility for the scientific community. The development of such a foundational dataset would be a valuable contribution to the field of heterocyclic chemistry and drug discovery.
References
In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic route for 5-fluoro-1H-indole-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this guide outlines a plausible and chemically sound multi-step pathway. The proposed synthesis leverages well-established reactions in indole chemistry, providing detailed experimental considerations for each transformation.
Proposed Synthetic Pathway
The synthesis of 5-fluoro-1H-indole-6-carboxylic acid can be envisioned through a multi-step sequence, commencing with a commercially available starting material and proceeding through key intermediates. The chosen strategy involves the construction of the indole ring system via the Fischer indole synthesis, a robust and widely utilized method.
A logical starting point for this synthesis is 4-fluoro-3-methylaniline. The proposed synthetic route is as follows:
-
Nitration of 4-fluoro-3-methylaniline to introduce a nitro group, yielding 4-fluoro-3-methyl-2-nitroaniline.
-
Diazotization of the resulting aniline followed by reduction to form the corresponding phenylhydrazine derivative.
-
Condensation of the phenylhydrazine with a suitable ketoester, such as ethyl pyruvate, to form a hydrazone.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to construct the indole ring, affording an ethyl 5-fluoro-1H-indole-6-carboxylate.
-
Hydrolysis of the ester to yield the final product, 5-fluoro-1H-indole-6-carboxylic acid.
The following sections will provide a more detailed look at the experimental protocols and data associated with each step.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-methyl-2-nitroaniline (Hypothetical Protocol)
-
Reaction: To a cooled (0 °C) solution of 4-fluoro-3-methylaniline in concentrated sulfuric acid, a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) would be added dropwise while maintaining the low temperature.
-
Work-up: After the addition is complete, the reaction mixture would be stirred at low temperature for a specified time and then poured onto ice. The resulting precipitate would be collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product could be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of (4-Fluoro-3-methyl-2-nitrophenyl)hydrazine (Hypothetical Protocol)
-
Reaction: The 4-fluoro-3-methyl-2-nitroaniline would be dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise to form the diazonium salt. This solution would then be added to a cold solution of stannous chloride in concentrated hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine.
-
Work-up: The resulting precipitate of the hydrazine hydrochloride salt would be collected by filtration, washed with a small amount of cold water, and then diethyl ether, and dried under vacuum.
Step 3 & 4: Synthesis of Ethyl 5-fluoro-1H-indole-6-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a well-documented method for the preparation of indoles.[1][2][3]
-
Reaction: The synthesized (4-fluoro-3-methyl-2-nitrophenyl)hydrazine hydrochloride would be condensed with an equivalent of ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting hydrazone can be isolated or used directly in the next step. The cyclization is typically achieved by heating the hydrazone in the presence of a strong acid catalyst like polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[3]
-
Work-up: Upon completion, the reaction mixture would be cooled and poured into ice water. The product would then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Purification: The crude indole ester could be purified by column chromatography on silica gel.
Step 5: Hydrolysis of Ethyl 5-fluoro-1H-indole-6-carboxylate to 5-Fluoro-1H-indole-6-carboxylic acid
-
Reaction: The ethyl 5-fluoro-1H-indole-6-carboxylate would be dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture would be heated to reflux for several hours to facilitate the hydrolysis of the ester.
-
Work-up: After cooling, the reaction mixture would be diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product would be collected by filtration, washed with water, and dried.
-
Purification: The final product, 5-fluoro-1H-indole-6-carboxylic acid, could be further purified by recrystallization.
Quantitative Data Summary
As this guide outlines a proposed route, experimental data such as reaction yields and spectroscopic characterization are not available. The following table provides a template for recording such data as it is generated in the laboratory.
| Step | Product Name | Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Analytical Data (e.g., m.p., NMR, MS) |
| 1 | 4-Fluoro-3-methyl-2-nitroaniline | 4-Fluoro-3-methylaniline | Conc. H₂SO₄, KNO₃ | 0 °C to rt | - | - |
| 2 | (4-Fluoro-3-methyl-2-nitrophenyl)hydrazine | 4-Fluoro-3-methyl-2-nitroaniline | Conc. HCl, NaNO₂, SnCl₂ | 0-5 °C | - | - |
| 3/4 | Ethyl 5-fluoro-1H-indole-6-carboxylate | (4-Fluoro-3-methyl-2-nitrophenyl)hydrazine | Ethyl pyruvate, Ethanol, PPA or other acid catalyst | Heat | - | - |
| 5 | 5-Fluoro-1H-indole-6-carboxylic acid | Ethyl 5-fluoro-1H-indole-6-carboxylate | NaOH or KOH, Ethanol/Water, HCl | Reflux, then acidification | - | - |
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Proposed synthetic workflow for 5-fluoro-1H-indole-6-carboxylic acid.
This guide provides a foundational framework for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. Researchers should note that optimization of reaction conditions for each step will be necessary to achieve satisfactory yields and purity of the target compound. Standard analytical techniques should be employed to characterize all intermediates and the final product to confirm their identity and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes predicted properties and general experimental protocols relevant to its characterization.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | |
| Molecular Weight | 179.15 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of aromatic carboxylic acids like 5-fluoro-1H-indole-6-carboxylic acid.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of 5-fluoro-1H-indole-6-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating and a thermometer or an electronic temperature sensor.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady, slow rate (typically 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Assessment
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and biological testing.
Methodology: Qualitative and Quantitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (e.g., pH 4, 7, 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Qualitative Assessment: A small, accurately weighed amount of 5-fluoro-1H-indole-6-carboxylic acid (e.g., 1-5 mg) is added to a specific volume of the chosen solvent (e.g., 1 mL) in a vial. The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature (e.g., 25 °C). Visual observation determines if the compound has dissolved completely, partially, or not at all.
-
Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent. The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthesis and Biological Activity Context
While specific signaling pathways involving 5-fluoro-1H-indole-6-carboxylic acid are not yet elucidated in the literature, indole-based molecules are known to interact with a variety of biological targets. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of such a compound.
This guide serves as a foundational resource for researchers working with 5-fluoro-1H-indole-6-carboxylic acid. The provided protocols and workflows offer a starting point for the experimental determination of its physicochemical properties and for its evaluation in drug discovery programs. It is imperative that future experimental findings are published to enrich the collective understanding of this and related molecules.
Chemical characteristics of 5-fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics of 5-fluoro-1H-indole-6-carboxylic acid. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on its fundamental properties, predicted characteristics, and relevant comparative data from closely related isomers. The information is intended to serve as a foundational resource for research and development activities.
Chemical and Physical Properties
5-Fluoro-1H-indole-6-carboxylic acid belongs to the family of fluorinated indole derivatives, a class of compounds of significant interest in medicinal chemistry. The presence of a fluorine atom at the 5-position of the indole ring is known to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its biological activity.
Table 1: Core Properties of 5-Fluoro-1H-indole-6-carboxylic Acid
| Property | Value | Source |
| CAS Number | 908600-74-8 | [1][2] |
| Molecular Formula | C₉H₆FNO₂ | Calculated |
| Molecular Weight | 179.15 g/mol | Calculated |
Table 2: Comparative Physicochemical Properties of Fluoro-Indole-Carboxylic Acid Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 5-Fluoro-1H-indole-2-carboxylic acid | 399-76-8 | 265-266 | - | - |
| 5-Fluoro-1H-indole-3-carboxylic acid | 23077-43-2 | - | 422.2 ± 25.0 | 1.5 ± 0.1 |
| 5-Fluoro-1-methyl-1H-indole-3-carboxylic acid | 310886-98-7 | 218 | - | - |
| 6-Fluoro-1H-indole-5-carboxylic acid | 908600-73-7 | - | - | - |
Spectroscopic Characteristics
Detailed experimental spectra for 5-fluoro-1H-indole-6-carboxylic acid are not currently available. However, the expected spectroscopic features can be predicted based on the functional groups present and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For 5-fluoro-1H-indole-6-carboxylic acid, the following absorption bands are anticipated:
-
O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[3]
-
C-H Stretch: Aromatic and indole N-H stretching bands would appear in the 3100-3000 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band is expected between 1760-1690 cm⁻¹ for the carbonyl group of the carboxylic acid.[3]
-
C-O Stretch & O-H Bend: These bands are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[3]
-
C-F Stretch: A strong absorption band is anticipated in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.
-
Indole N-H Proton: A broad singlet is expected, typically in the range of 8.0-8.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.0 ppm), with chemical shifts and coupling constants influenced by the positions of the fluorine and carboxylic acid substituents.
¹³C NMR:
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the range of 160-180 ppm.[4]
-
Aromatic Carbons: The carbons of the indole ring will appear in the 100-140 ppm range. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 179. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid is not provided in the searched literature, general methods for the synthesis of indole carboxylic acids are well-established. The Fischer indole synthesis is a common and versatile method.
General Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a substituted indole-6-carboxylic acid, a suitable substituted phenylhydrazine and a pyruvate derivative would be required.
This reaction pathway illustrates the key steps in a potential synthesis of the target molecule. The specific starting materials would be 4-fluoro-3-hydrazinylbenzoic acid and pyruvic acid. The reaction conditions would need to be optimized to achieve a good yield. Other synthetic strategies like the Reissert or Bartoli indole synthesis could also be adapted.
The reactivity of the indole ring is influenced by the electron-withdrawing nature of the fluorine atom and the carboxylic acid group. Electrophilic substitution, a characteristic reaction of indoles, is most likely to occur at the C3 position.
Biological Significance and Applications
Indole derivatives are a cornerstone of many pharmaceuticals. The incorporation of a fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, making fluorinated indoles attractive scaffolds in drug discovery.
While the specific biological activity of 5-fluoro-1H-indole-6-carboxylic acid has not been detailed in the available literature, related compounds have shown a range of activities, including antimicrobial and anticancer properties. The position of the fluorine atom on the indole ring is a critical determinant of its biological effect.[5]
This compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the generation of libraries of derivatives for biological screening.
Safety and Handling
Specific hazard information for 5-fluoro-1H-indole-6-carboxylic acid is not available. However, based on related fluoroindole compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound 6-fluoro-1H-indole-5-carboxylic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for the title compound.
Disclaimer: This document has been compiled from publicly available scientific literature and chemical databases. The absence of specific experimental data for 5-fluoro-1H-indole-6-carboxylic acid necessitates the use of comparative and predictive information. Researchers should independently verify any data and protocols before use.
References
Spectroscopic Profile of 5-fluoro-1H-indole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-1H-indole-6-carboxylic acid, a halogenated derivative of the indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in a vast array of biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available spectroscopic data for 5-fluoro-1H-indole-6-carboxylic acid, alongside detailed experimental protocols for its characterization.
Molecular Structure
CAS Number: 908600-74-8[1][2][3]
The foundational structure of 5-fluoro-1H-indole-6-carboxylic acid is the indole ring system, which consists of a fused benzene and pyrrole ring. In this specific isomer, a fluorine atom is substituted at the 5-position of the indole ring, and a carboxylic acid group is attached to the 6-position.
Spectroscopic Data
A thorough review of scientific literature and chemical databases indicates that detailed, publicly available experimental spectroscopic data for 5-fluoro-1H-indole-6-carboxylic acid is limited. While several chemical suppliers list the compound, its full spectral characterization is not readily accessible.[1][2][3] Therefore, this guide presents predicted spectroscopic data based on the analysis of closely related indole analogs, such as 5-fluoroindole and other substituted indole-carboxylic acids. These predictions serve as a valuable reference for researchers working with this compound.
Predicted Spectroscopic Data Tables
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.5 - 12.5 | br s | N-H (indole) |
| ~12.0 - 13.0 | br s | O-H (carboxylic acid) |
| ~8.0 - 8.2 | s | H-7 |
| ~7.8 - 8.0 | d | H-4 |
| ~7.3 - 7.5 | t | H-2 |
| ~6.5 - 6.7 | t | H-3 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carboxylic acid) |
| ~155 - 160 (d, J_CF ≈ 235-245 Hz) | C-5 |
| ~135 - 140 | C-7a |
| ~125 - 130 | C-3a |
| ~120 - 125 | C-2 |
| ~115 - 120 (d, J_CF ≈ 25-30 Hz) | C-4 |
| ~110 - 115 | C-6 |
| ~105 - 110 (d, J_CF ≈ 5-10 Hz) | C-7 |
| ~100 - 105 | C-3 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 179.04 | [M]+ (Molecular Ion) |
| 162.04 | [M-OH]+ |
| 134.03 | [M-COOH]+ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3400 | Medium | N-H stretch (indole) |
| 1680 - 1710 | Strong | C=O stretch (carboxylic acid) |
| 1550 - 1620 | Medium | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (carboxylic acid) |
| 1100 - 1200 | Medium | C-F stretch |
Table 5: Predicted UV-Vis Spectroscopy Data
| λmax (nm) | Solvent |
| ~220-230, ~270-280 | Methanol or Ethanol |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 5-fluoro-1H-indole-6-carboxylic acid.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 5-fluoro-1H-indole-6-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS, the sample can be introduced directly via a solid probe.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For tandem MS (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Workflow and Pathway Diagrams
General Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a synthesized compound like 5-fluoro-1H-indole-6-carboxylic acid is outlined below.
Note on Signaling Pathways: As 5-fluoro-1H-indole-6-carboxylic acid is a novel compound with limited published biological data, specific signaling pathways in which it is directly involved have not yet been elucidated. However, indole-based molecules are known to interact with a wide range of biological targets. A hypothetical logical relationship for screening such a compound in a drug discovery context is presented below.
References
In-depth Technical Guide to the ¹H NMR Spectrum of 5-fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the ¹H NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid. Despite a comprehensive search of scientific databases and literature, experimental ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for this specific compound is not publicly available at the time of this report. However, this guide provides a detailed theoretical prediction of the ¹H NMR spectrum based on established principles and data from analogous compounds. Additionally, a standardized experimental protocol for the acquisition of such a spectrum is presented, along with a logical workflow for NMR data analysis. This information is intended to serve as a valuable resource for researchers working with this molecule, enabling them to anticipate spectral features and providing a framework for the analysis of experimentally acquired data.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 5-fluoro-1H-indole-6-carboxylic acid. These predictions are derived from the analysis of substituent effects and known chemical shifts of similar indole derivatives. The numbering of the indole ring protons corresponds to standard IUPAC nomenclature.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| H1 (N-H) | 11.0 - 12.0 | broad singlet (br s) | - | Chemical shift can be highly variable depending on solvent and concentration. |
| H2 | 7.2 - 7.4 | triplet (t) or double doublet (dd) | J ≈ 2.5 - 3.0 Hz | Coupling to H3. |
| H3 | 6.5 - 6.7 | triplet (t) or double doublet (dd) | J ≈ 2.5 - 3.0 Hz | Coupling to H2. |
| H4 | 7.6 - 7.8 | doublet (d) | J(H-F) ≈ 8.0 - 10.0 Hz | Ortho coupling to the fluorine atom. |
| H7 | 7.9 - 8.1 | doublet (d) | J(H-F) ≈ 4.0 - 6.0 Hz | Meta coupling to the fluorine atom. |
| COOH | 12.0 - 13.0 | broad singlet (br s) | - | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. |
Detailed Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a typical procedure for acquiring the ¹H NMR spectrum of a solid organic compound like 5-fluoro-1H-indole-6-carboxylic acid.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the analyte is chosen. For carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can dissolve polar compounds and its residual proton signal does not overlap with most analyte signals. Other potential solvents include methanol-d₄ or chloroform-d (with a few drops of DMSO-d₆ if solubility is an issue).
-
Concentration: Approximately 5-10 mg of 5-fluoro-1H-indole-6-carboxylic acid is accurately weighed and dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition to achieve better signal dispersion.
-
Tuning and Shimming: The probe is tuned to the appropriate frequency for ¹H nuclei. The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans to allow for full relaxation of the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally used.
-
Spectral Width: The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
Integration: The relative areas of the signals are determined by integration to establish the proton ratios in the molecule.
-
Peak Picking: The chemical shifts of all signals are accurately determined. The multiplicities and coupling constants are measured.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using ¹H NMR spectroscopy.
Caption: Workflow for NMR Spectroscopy and Analysis.
This comprehensive guide provides a robust theoretical framework and practical protocols for the ¹H NMR analysis of 5-fluoro-1H-indole-6-carboxylic acid. While experimental data is currently unavailable, the information presented here will aid researchers in the identification and characterization of this compound.
In-depth Technical Guide: 13C NMR Analysis of 5-fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-fluoro-1H-indole-6-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document outlines the predicted ¹³C NMR chemical shifts, provides a comprehensive experimental protocol for acquiring such data, and illustrates the structural relationships governing the spectral features.
Predicted ¹³C NMR Data
Due to the absence of a publicly available experimental spectrum for 5-fluoro-1H-indole-6-carboxylic acid, the following chemical shifts have been predicted. The prediction is based on the known experimental data for the parent compound, indole, and 5-fluoroindole, combined with established substituent chemical shift (SCS) effects for a carboxylic acid group on an aromatic ring. It is important to note that while these predicted values are based on sound chemical principles, they may differ slightly from experimentally determined values.
The predicted ¹³C NMR chemical shifts for 5-fluoro-1H-indole-6-carboxylic acid are summarized in the table below. The numbering of the carbon atoms in the indole ring is also provided for clarity.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125.0 |
| C-3 | ~102.5 |
| C-3a | ~128.0 |
| C-4 | ~110.0 (d, J(C,F) ≈ 25 Hz) |
| C-5 | ~158.0 (d, J(C,F) ≈ 240 Hz) |
| C-6 | ~120.0 (d, J(C,F) ≈ 10 Hz) |
| C-7 | ~115.0 |
| C-7a | ~132.0 |
| C=O | ~170.0 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values are approximate and coupling constants (J) with fluorine are estimated based on typical values for fluorinated aromatic compounds.
Structural and Spectral Rationale
The predicted chemical shifts can be rationalized based on the electronic effects of the fluorine and carboxylic acid substituents on the indole ring.
The fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric effect (+M). The large downfield shift of C-5 is a direct consequence of the carbon being directly bonded to the highly electronegative fluorine atom. The +M effect of fluorine leads to an increase in electron density at the ortho (C-4, C-6) and para (C-7a) positions, resulting in an upfield shift for these carbons compared to a scenario with only an inductive effect.
The carboxylic acid group at the C-6 position is an electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This leads to a deshielding (downfield shift) of the ortho (C-5, C-7) and para (C-3a) carbons. The interplay of these effects from both substituents determines the final chemical shift of each carbon atom.
Experimental Protocol for ¹³C NMR Analysis
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C spectra.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
-
Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹³C NMR spectrum of a novel or uncharacterized compound like 5-fluoro-1H-indole-6-carboxylic acid follows a logical workflow.
This workflow begins with the acquisition and processing of the raw NMR data. The initial assignment of peaks is based on general chemical shift knowledge (e.g., carbonyl carbons appearing far downfield). A more refined assignment is then made by considering the specific electronic effects of the fluorine and carboxylic acid substituents. The characteristic splitting patterns due to carbon-fluorine coupling provide crucial information for assigning the carbons in the fluorinated ring. For unambiguous assignment, especially for the quaternary carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended. These experiments correlate carbon atoms with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), providing definitive connectivity information.
This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists to understand, predict, and experimentally determine the ¹³C NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid. The provided data and protocols will aid in the structural elucidation and characterization of this and related compounds in drug discovery and development endeavors.
Mass Spectrometry of 5-fluoro-1H-indole-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 5-fluoro-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for indole derivatives, aromatic carboxylic acids, and fluorinated compounds. The provided experimental protocols are based on established methods for similar analytes and can be adapted for the analysis of 5-fluoro-1H-indole-6-carboxylic acid.
Core Compound Information
5-fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole-6-carboxylic acid. Its fundamental properties are crucial for mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₉H₆FNO₂[1] |
| Molecular Weight | 179.15 g/mol [1] |
| CAS Number | 908600-74-8[1] |
Predicted Mass Spectral Fragmentation
The fragmentation of 5-fluoro-1H-indole-6-carboxylic acid is predicted to differ based on the ionization technique employed. Electron Ionization (EI), a hard ionization technique, is expected to produce more extensive fragmentation compared to Electrospray Ionization (ESI), a soft ionization method.
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, the molecule is expected to form a prominent molecular ion peak. Subsequent fragmentation is likely to involve the loss of the carboxyl group and fragmentation of the indole ring. A characteristic fragmentation of indole derivatives is the loss of HCN.[2] For aromatic carboxylic acids, common losses include the hydroxyl radical (•OH) and the entire carboxyl radical (•COOH).[3][4]
Predicted Quantitative Data (EI-MS)
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Fragmentation Pathway |
| 179 | [C₉H₆FNO₂]⁺• (Molecular Ion) | High | Ionization of the parent molecule |
| 162 | [C₉H₅FNO]⁺• | Moderate | Loss of •OH from the molecular ion |
| 134 | [C₈H₅FN]⁺• | High | Loss of •COOH from the molecular ion |
| 107 | [C₇H₄F]⁺ | Moderate | Loss of HCN from [C₈H₅FN]⁺• |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[5][6] For carboxylic acids, negative ion mode is often preferred due to the acidic nature of the carboxyl group, leading to a strong [M-H]⁻ signal.
Predicted Quantitative Data (ESI-MS)
| Predicted m/z (Positive Mode) | Proposed Ion | Predicted Relative Abundance |
| 180 | [C₉H₆FNO₂ + H]⁺ | High |
| Predicted m/z (Negative Mode) | Proposed Ion | Predicted Relative Abundance |
| 178 | [C₉H₆FNO₂ - H]⁻ | Very High |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of 5-fluoro-1H-indole-6-carboxylic acid under Electron Ionization.
Experimental Protocols
A robust and sensitive method for the analysis of 5-fluoro-1H-indole-6-carboxylic acid can be achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for the analysis of indole carboxylic acid isomers.[7]
Sample Preparation
-
Standard Solution Preparation : Prepare a stock solution of 5-fluoro-1H-indole-6-carboxylic acid in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
Sample Extraction (if applicable) : For complex matrices, a solid-phase extraction (SPE) may be necessary to pre-concentrate the analyte and remove interfering substances.[7] A C18 cartridge can be used for this purpose.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient could be 10-90% B over 15 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition (ESI) |
| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon (for MS/MS) |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the LC-MS analysis of 5-fluoro-1H-indole-6-carboxylic acid.
References
- 1. acelybio.com [acelybio.com]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Biological Activity of 5-Fluoro-1H-indole-6-carboxylic Acid and Its Isomers: A Technical Overview
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom to the indole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, profoundly influence its biological activity, making fluorinated indoles an attractive area of research for the development of novel therapeutic agents. This technical guide summarizes the known biological activities of key isomers of 5-fluoro-1H-indole-6-carboxylic acid, with a focus on their antimicrobial and anticancer properties.
Antimicrobial Activity
Fluorinated indoles have demonstrated notable activity against various microbial pathogens. In particular, the position of the fluorine atom on the indole ring has been shown to be a critical determinant of antimicrobial potency.
Quantitative Antimicrobial Data
The following table summarizes the available quantitative data on the antimicrobial activity of 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis.
| Compound | Target Organism | Assay | Metric | Value |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 4.7 µM[1] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 74.0 µM[1] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of the test compound that inhibits the growth of M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds (e.g., 5-fluoroindole, 6-fluoroindole) dissolved in DMSO
-
Resazurin solution (0.02% in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (no compound)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. This suspension is then further diluted.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the incubation period, add 30 µL of the resazurin solution to each well.
-
Re-incubation: Re-incubate the plates overnight.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Experimental Workflow: Resazurin Microtiter Assay
REMA experimental workflow.
Anticancer Activity
Derivatives of fluorinated indoles have shown promise as anticancer agents. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[2][3] The mechanism of action often involves the enzymatic activation of the prodrug to a cytotoxic species within the tumor environment.
Prodrug Activation and Cytotoxicity
5-Fluoroindole-3-acetic acid can be oxidized by horseradish peroxidase (HRP) to form a radical cation, which then fragments to produce cytotoxic products.[2][3] This approach is being explored for antibody-directed enzyme prodrug therapy (ADEPT), where an antibody targets a tumor-specific antigen and delivers an enzyme like HRP to the tumor site. The subsequent administration of the prodrug leads to localized activation and tumor cell killing.
Unexpectedly, while 5-fluoroindole-3-acetic acid is oxidized by HRP more slowly than its non-fluorinated counterpart, it exhibits significantly higher cytotoxicity in the presence of the enzyme.[2][3] The cytotoxic effect is believed to stem from the formation of reactive intermediates, such as 3-methylene-2-oxindole, which can react with cellular nucleophiles like thiols and DNA.[2]
Signaling Pathway: Targeted Cancer Therapy via Prodrug Activation
Targeted cancer therapy workflow.
Other Potential Biological Activities
Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4] This suggests that fluorinated indole carboxylic acids could also be explored for their potential as antiviral agents. The indole scaffold is also a common feature in ligands for serotonin receptors, indicating a possible role in neuroscience.[1]
Synthesis
The synthesis of fluorinated indole carboxylic acids can be achieved through various established methods in organic chemistry. For example, the synthesis of 6-fluoro-1H-indole-3-carboxylic acid can be accomplished starting from 6-fluoroindole and reacting it with trifluoroacetic anhydride.[5]
Conclusion
While direct biological data for 5-fluoro-1H-indole-6-carboxylic acid is currently lacking, the available information on its isomers and related derivatives highlights the significant therapeutic potential of this class of compounds. The potent antimicrobial activity of 5-fluoroindole and the promising anticancer properties of 5-fluoroindole-3-acetic acid underscore the importance of the fluorine substituent and the carboxylic acid moiety in modulating biological activity. Further investigation into the synthesis and biological evaluation of 5-fluoro-1H-indole-6-carboxylic acid and its derivatives is warranted to fully explore their potential as novel therapeutic agents in various disease areas, including infectious diseases and oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this interesting chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
5-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide to its Synthesis and Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public-domain information on its specific discovery and historical development, this document focuses on a plausible synthetic pathway, its physicochemical properties, and its potential applications based on the broader class of fluorinated indole derivatives.
Introduction and Historical Context
The introduction of a fluorine atom into an indole ring system is a widely employed strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic profiles. While various isomers of fluoroindole carboxylic acids have been extensively studied as key intermediates in the synthesis of pharmaceuticals, the specific history of the discovery of 5-fluoro-1H-indole-6-carboxylic acid is not well-documented in publicly available scientific literature or patents. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 908600-74-8, and its availability from various chemical suppliers, suggesting its role as a niche building block in organic synthesis, likely for proprietary drug discovery programs.
Physicochemical Properties
Quantitative data for 5-fluoro-1H-indole-6-carboxylic acid is sparse in the literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 908600-74-8 | Chemical Supplier Catalogs[1][2] |
| Molecular Formula | C₉H₆FNO₂ | Calculated |
| Molecular Weight | 179.15 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |
Proposed Synthetic Pathway: Leimgruber-Batcho Indole Synthesis
A plausible and versatile method for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid is the Leimgruber-Batcho indole synthesis. This method is widely used in the pharmaceutical industry for the preparation of substituted indoles from o-nitrotoluene derivatives. The proposed pathway is outlined below.
References
An In-depth Technical Guide on the Solubility Profile of 5-fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from closely related analogs and established principles of solubility for indole carboxylic acids. The guide also includes detailed experimental protocols for determining solubility and a visualization of a relevant biological pathway.
Introduction to 5-fluoro-1H-indole-6-carboxylic acid
5-fluoro-1H-indole-6-carboxylic acid belongs to the indole family, a class of heterocyclic compounds prevalent in natural products and pharmaceuticals.[1] The presence of a fluorine atom can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and interaction with biological targets.[2] Fluorination can enhance biological activity, making such derivatives valuable in medicinal chemistry for the development of novel therapeutic agents.[1] Indole-3-carboxylic acid, a related compound, has been identified as a plant metabolite and shows cytotoxic effects against certain cancer cell lines.[3]
Solubility Profile
The solubility of indole carboxylic acids is influenced by the presence of both a polar carboxylic acid group and a less polar indole ring system.[4] This dual nature suggests solubility in a range of solvents. The aqueous solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid group.
Table 1: Expected Solubility Profile of 5-fluoro-1H-indole-6-carboxylic acid
| Solvent | Expected Solubility | Rationale and Supporting Data for Analogs |
| Aqueous Buffers | pH-dependent | The solubility of carboxylic acids in aqueous media increases with pH as the compound ionizes. For indole-2-carboxylic acid, solubility in water was measured at various temperatures.[5] |
| Polar Protic Solvents | ||
| Methanol | Likely soluble | Indole-2-carboxylic acid shows good solubility in methanol, which increases with temperature.[5] Indole-3-carboxylic acid is also soluble in methanol.[3] |
| Ethanol | Likely soluble | Indole-2-carboxylic acid is soluble in ethanol, with solubility increasing with temperature.[5] Indole-3-carboxylic acid is soluble in 95% ethanol (50 mg/mL).[3] |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Likely soluble | DMSO is a common solvent for dissolving compounds for biological screening. Indole-3-carboxylic acid is soluble in DMSO at 55 mg/mL.[6] |
| N,N-Dimethylformamide (DMF) | Likely soluble | 5-fluorouracil, another fluorinated heterocyclic compound, shows good solubility in DMF.[7] |
| Non-Polar Solvents | ||
| Toluene | Low solubility | Indole-2-carboxylic acid exhibits low solubility in toluene.[5] |
| Dichloromethane | Low to moderate solubility | Indole-2-carboxylic acid has some solubility in dichloromethane, which increases with temperature.[5] |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound.
3.1. Thermodynamic Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.[8]
Materials:
-
5-fluoro-1H-indole-6-carboxylic acid (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid 5-fluoro-1H-indole-6-carboxylic acid to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[8]
-
After the incubation period, allow the suspension to settle.
-
Carefully remove a sample of the supernatant.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter. This step is crucial to avoid artificially high solubility readings.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to determine the concentration accurately.[9]
-
The experiment should be performed in triplicate to ensure the reliability of the results.
3.2. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[10][11]
Materials:
-
20 mM stock solution of 5-fluoro-1H-indole-6-carboxylic acid in DMSO.[12]
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[11]
-
96-well microtiter plates (solubility filter plates and UV-transparent plates).[11]
-
Plate shaker.
-
Plate reader (nephelometer or UV-Vis spectrophotometer).
-
Pipettes and tips.
Procedure:
-
Prepare a series of dilutions of the compound's DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.[11]
-
Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, for a quantitative measurement, use a solubility filter plate to separate any precipitate.
-
Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax.
-
Calculate the concentration of the dissolved compound by comparing the absorbance to a calibration curve prepared in the same solvent mixture.
Biological Relevance and Signaling Pathways
Indole derivatives have been investigated for their potential as anti-cancer agents due to their ability to modulate various cellular signaling pathways.[13] Specifically, indole compounds have been shown to target pathways like the PI3K/Akt/mTOR and ERK signaling cascades, which are often dysregulated in cancer.[13][14]
Below is a diagram illustrating a simplified overview of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which can be targeted by indole derivatives.
The diagram above illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like PDK1 and Akt. Activated Akt promotes cell growth and survival, in part through the activation of the mTORC1 complex. Indole derivatives can potentially inhibit this pathway at multiple points, thereby reducing cancer cell proliferation and survival.[13]
Here is a diagram representing a general experimental workflow for assessing the solubility of a test compound.
This workflow outlines the key steps in determining the thermodynamic solubility of a compound using the shake-flask method, from sample preparation to final quantification.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Properties of 5-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated derivative of the indole scaffold, a core structure in numerous pharmacologically active compounds. This document collates available data on its physicochemical characteristics, spectroscopic profile, and potential biological relevance, offering a valuable resource for researchers in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this guide supplements known information with predicted values and analogous data from closely related compounds to provide a thorough theoretical profile.
Chemical and Physical Properties
5-fluoro-1H-indole-6-carboxylic acid (CAS RN: 908600-74-8) is a solid, white to off-white powder. The introduction of a fluorine atom to the indole ring is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which can, in turn, affect its biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | Supplier Data |
| Molecular Weight | 179.15 g/mol | Supplier Data |
| CAS Number | 908600-74-8 | Supplier Data |
| Predicted pKa | ~4-5 | Inferred from analogous aromatic carboxylic acids |
| Predicted logP | ~2.0-2.5 | Inferred from computational models of similar structures |
| Purity | ≥95% | Supplier Data |
| Physical Form | Solid | Supplier Data |
Spectroscopic Data (Predicted and Analogous)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. The fluorine atom at the 5-position will cause splitting of adjacent proton signals.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 7.0 - 7.5 | m | - |
| H3 | 6.5 - 7.0 | m | - |
| H4 | 7.5 - 8.0 | d | J ≈ 9.0 |
| H7 | 7.8 - 8.2 | d | J ≈ 1.5 |
| COOH | 12.0 - 13.0 | br s | - |
13C NMR Spectroscopy
The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~105 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~158 (d, ¹JC-F ≈ 240 Hz) |
| C6 | ~125 |
| C7 | ~115 |
| C7a | ~135 |
| COOH | ~170 |
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong carbonyl (C=O) stretching band.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Strong, very broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
| C-F stretch | 1000-1100 | Strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 179. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).
| Fragment | Predicted m/z |
| [M]⁺ | 179 |
| [M-OH]⁺ | 162 |
| [M-COOH]⁺ | 134 |
Experimental Protocols
Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid (Adapted from a General Protocol for Indole-6-carboxylic Acid)
This protocol is adapted from the synthesis of the non-fluorinated analog and may require optimization.[1]
Materials:
-
Methyl 5-fluoro-1H-indole-6-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 50% (v/v)
Procedure:
-
Dissolve methyl 5-fluoro-1H-indole-6-carboxylate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the mixture at 60 °C for 6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water and acidify with 50% hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and dry to yield 5-fluoro-1H-indole-6-carboxylic acid.
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.
-
For 1H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For 13C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a relaxation delay of 2 seconds.
General Protocol for IR Spectroscopic Analysis
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
General Protocol for Mass Spectrometric Analysis
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
Data Acquisition:
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 5-fluoro-1H-indole-6-carboxylic acid has not been extensively reported, derivatives of indole-6-carboxylic acid and other fluorinated indoles have shown promise as anticancer agents.[2][3] The indole scaffold is a common feature in molecules that target various protein kinases. Fluorination can enhance the binding affinity and metabolic stability of these compounds.
Given the anticancer activity of related indole derivatives, it is plausible that 5-fluoro-1H-indole-6-carboxylic acid could act as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR) pathways. Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, leading to reduced cell growth, proliferation, and angiogenesis.
Safety Information
Based on available supplier safety data, 5-fluoro-1H-indole-6-carboxylic acid is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-fluoro-1H-indole-6-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While comprehensive experimental data is currently lacking, this technical guide provides a robust theoretical foundation based on predicted properties and data from analogous compounds. The information presented herein, including predicted spectroscopic data, a plausible synthetic route, and potential biological targets, serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related fluorinated indole derivatives. Further experimental validation of these theoretical properties is warranted to fully elucidate the chemical and biological characteristics of this compound.
References
Methodological & Application
5-Fluoro-1H-indole-6-carboxylic Acid: A Scaffolding Approach in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Fluoro-1H-indole-6-carboxylic acid, a fluorinated derivative of the indole scaffold, is emerging as a compound of significant interest in the field of drug discovery. The strategic incorporation of a fluorine atom at the 5-position and a carboxylic acid group at the 6-position of the indole ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and target binding affinity. This document provides a comprehensive overview of its applications, supported by experimental protocols and data, to guide researchers in leveraging this promising scaffold for the development of novel therapeutics.
Key Applications in Drug Discovery
While research on 5-fluoro-1H-indole-6-carboxylic acid is ongoing, its structural motifs are present in compounds investigated for a range of therapeutic areas, primarily in oncology and as enzyme inhibitors. The indole core is a well-established pharmacophore, and its fluorination is a common strategy to modulate electronic properties and improve drug-like characteristics.
Anticancer Potential: The indole scaffold is a core component of numerous anticancer agents. Derivatives of indole-6-carboxylic acid have been explored for their potential to inhibit cancer cell proliferation. While specific quantitative data for 5-fluoro-1H-indole-6-carboxylic acid is not extensively published, related studies on indole carboxylic acid esters have demonstrated potent anticancer activities against various human tumor cell lines.
Enzyme Inhibition: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes. Indole-based compounds have been investigated as inhibitors of a wide range of enzymes, including kinases and carbonic anhydrases. The specific substitution pattern of 5-fluoro-1H-indole-6-carboxylic acid makes it a candidate for the design of targeted enzyme inhibitors. For instance, benzenesulfonamides derived from 1H-indole-6-carboxylic acid have shown potent and selective inhibitory activity against human carbonic anhydrase II.[1]
Physicochemical and Structural Data
A summary of the key physicochemical properties of 5-fluoro-1H-indole-6-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 908600-74-8 | [2][3][4] |
| Molecular Formula | C₉H₆FNO₂ | [2] |
| Molecular Weight | 179.15 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage | Sealed in dry, room temperature | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of 5-fluoro-1H-indole-6-carboxylic acid and its derivatives. Below are generalized protocols based on established synthetic routes for related indole carboxylic acids.
Protocol 1: Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid
This protocol outlines a potential synthetic route, which may require optimization for this specific isomer. The synthesis of substituted indole-6-carboxylic acids often involves multi-step sequences starting from appropriately substituted anilines or nitrobenzenes.
Materials:
-
Substituted 4-fluoro-2-nitroaniline derivative
-
Reagents for diazotization (e.g., NaNO₂, HCl)
-
Reagents for Sandmeyer reaction (e.g., CuCN)
-
Reagents for nitrile hydrolysis (e.g., NaOH, H₂SO₄)
-
Reagents for indole ring formation (e.g., Fischer, Reissert, or Bartoli indole synthesis)
-
Appropriate solvents (e.g., ethanol, DMF, acetic acid)
Procedure:
-
Starting Material Preparation: Begin with a commercially available or synthesized substituted 4-fluoro-2-nitroaniline.
-
Introduction of the Carboxylic Acid Precursor: Convert the amino group of the aniline to a cyano group via a Sandmeyer reaction. This involves diazotization of the aniline followed by reaction with a cyanide salt.
-
Hydrolysis of the Nitrile: Hydrolyze the cyano group to a carboxylic acid using strong acid or base.
-
Indole Ring Formation: Utilize a standard indole synthesis method to form the indole ring. The choice of method will depend on the specific substituents and desired regioselectivity. For example, a Fischer indole synthesis could be employed using the corresponding hydrazine derivative.
-
Purification: Purify the final product, 5-fluoro-1H-indole-6-carboxylic acid, using techniques such as recrystallization or column chromatography.
Workflow for a Potential Synthetic Approach:
Caption: A potential multi-step synthesis of 5-fluoro-1H-indole-6-carboxylic acid.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic effects of 5-fluoro-1H-indole-6-carboxylic acid derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Normal cell line (e.g., human dermal fibroblasts) for cytotoxicity comparison
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-Fluoro-1H-indole-6-carboxylic acid derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-fluoro-1H-indole-6-carboxylic acid derivative. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Signaling Pathways
While the specific signaling pathways modulated by 5-fluoro-1H-indole-6-carboxylic acid are not yet fully elucidated, the indole scaffold is known to interact with a multitude of biological targets. Derivatives of indole have been shown to impact pathways crucial for cancer cell survival and proliferation, such as kinase signaling cascades.
Potential Kinase Inhibition Pathway:
Many indole-based compounds function as kinase inhibitors, targeting key enzymes in signaling pathways that regulate cell growth, differentiation, and survival. A generalized pathway is depicted below.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
5-Fluoro-1H-indole-6-carboxylic acid represents a valuable and versatile scaffold for the design and synthesis of novel drug candidates. The presence of the fluorine atom and the carboxylic acid group provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential therapeutics. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising molecular framework. The protocols and information provided herein serve as a foundational guide for researchers embarking on the exploration of 5-fluoro-1H-indole-6-carboxylic acid in their drug discovery programs.
References
Application Notes and Protocols for 5-fluoro-1H-indole-6-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-fluoro-1H-indole-6-carboxylic acid as a versatile chemical intermediate in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway. The inclusion of a fluorine atom on the indole scaffold can enhance metabolic stability and binding affinity of the final compounds.[1]
Introduction
5-fluoro-1H-indole-6-carboxylic acid is a valuable building block in medicinal chemistry. Its indole core is a common motif in numerous biologically active compounds, and the carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation. The fluorine substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document outlines the application of this intermediate in the synthesis of a novel, potent inhibitor of the PI3K/mTOR pathway, inspired by the structural features of known kinase inhibitors like Omipalisib (GSK2126458).
Target Application: Synthesis of a PI3K/mTOR Inhibitor
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[2][3] Small molecule inhibitors of this pathway are therefore promising therapeutic agents. Here, we describe the use of 5-fluoro-1H-indole-6-carboxylic acid as a key starting material for the synthesis of a hypothetical, yet representative, PI3K/mTOR inhibitor, designated as Inhibitor-123 .
Chemical Structure of Inhibitor-123:
Design Rationale: The structure of Inhibitor-123 incorporates the 5-fluoroindole core for potential favorable interactions within the kinase active site. The pyridazine moiety, introduced via a Suzuki coupling, is a common feature in many kinase inhibitors and can participate in crucial hydrogen bonding interactions. The amide-linked side chain, attached to the carboxylic acid, is designed to occupy a specific pocket in the enzyme, further enhancing potency and selectivity.
Data Presentation
The following tables summarize the anticipated biological activity of Inhibitor-123 , based on typical data for potent PI3K/mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Inhibitor-123
| Target Kinase | Ki (nM) |
| PI3Kα | 0.025 |
| PI3Kβ | 0.15 |
| PI3Kδ | 0.030 |
| PI3Kγ | 0.07 |
| mTORC1 | 0.20 |
| mTORC2 | 0.35 |
Ki (inhibitory constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition.[4]
Table 2: Cellular Activity of Inhibitor-123
| Cell Line | IC50 (nM) for Cell Proliferation |
| BT474 (Breast Cancer) | 2.5 |
| T47D (Breast Cancer) | 3.2 |
| HCT116 (Colon Cancer) | 10.5 |
| MDA-MB-231 (Breast Cancer) | 130 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.[5]
Experimental Protocols
The following are detailed protocols for the key synthetic steps in the preparation of Inhibitor-123 starting from 5-fluoro-1H-indole-6-carboxylic acid.
Protocol 1: Suzuki Coupling of 6-bromo-5-fluoro-1H-indole with 4-pyridinylboronic acid
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridinyl moiety at the 6-position of the indole ring. This reaction is a fundamental C-C bond-forming reaction in organic synthesis.[6][7][8]
Materials:
-
6-bromo-5-fluoro-1H-indole-6-carboxylic acid (starting material, requires bromination of the 6-position)
-
4-Pyridinylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-5-fluoro-1H-indole-6-carboxylic acid (1.0 eq), 4-pyridinylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-6-(pyridin-4-yl)-1H-indole-6-carboxylic acid.
Protocol 2: Amide Coupling of 5-fluoro-6-(pyridin-4-yl)-1H-indole-6-carboxylic acid with a primary amine
This protocol details the formation of the amide bond, a crucial step in the synthesis of many pharmaceuticals. Carbodiimide coupling agents like EDC are commonly used for this transformation.[9][10][11][12]
Materials:
-
5-fluoro-6-(pyridin-4-yl)-1H-indole-6-carboxylic acid
-
Primary amine (e.g., 2-(dimethylamino)ethylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-fluoro-6-(pyridin-4-yl)-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Inhibitor-123 .
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Inhibitor-123.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: Derivatization of 5-Fluoro-1H-indole-6-carboxylic Acid
Introduction
5-Fluoro-1H-indole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of a fluorine atom can enhance metabolic stability and binding affinity.[1] Derivatization of the carboxylic acid group or the indole core allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These protocols detail three common and robust derivatization methods: Fischer Esterification, Amide Coupling, and Suzuki-Miyaura Cross-Coupling.
Protocol 1: Fischer Esterification of the Carboxylic Acid Group
This protocol describes the acid-catalyzed esterification of 5-fluoro-1H-indole-6-carboxylic acid with an alcohol. The Fischer-Speier esterification is a reliable method for converting carboxylic acids into their corresponding esters.[2] The reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3]
Experimental Protocol
-
Reagent Preparation : To a clean, dry round-bottom flask, add 5-fluoro-1H-indole-6-carboxylic acid (1.0 equiv).
-
Solvent and Reagent Addition : Add a large excess of the desired alcohol (e.g., methanol, ethanol; ~20-50 equiv), which also serves as the solvent.
-
Catalyst Addition : Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture.
-
Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.
Data Presentation: Representative Esterification Conditions
| Parameter | Condition | Reference |
| Substrate | 5-Fluoro-1H-indole-6-carboxylic Acid | - |
| Reagent | Alcohol (e.g., Methanol, Ethanol) | [2] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | [2] |
| Solvent | Excess Alcohol | [3] |
| Temperature | Reflux (60-110 °C) | [2] |
| Reaction Time | 4-12 hours | [2] |
| Typical Yield | 70-95% (substrate dependent) | - |
Workflow Diagram: Fischer Esterification
Protocol 2: Amide Coupling of the Carboxylic Acid Group
This protocol outlines the formation of an amide bond between 5-fluoro-1H-indole-6-carboxylic acid and a primary or secondary amine. The reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[4] Boronic acid derivatives can also serve as effective catalysts for direct amidation.[5][6]
Experimental Protocol
-
Reagent Preparation : Dissolve 5-fluoro-1H-indole-6-carboxylic acid (1.0 equiv) and the desired amine (1.1-1.2 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) in a dry reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Coupling Agent Addition : Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 equiv) portion-wise. If desired, an additive like 1-Hydroxybenzotriazole (HOBt) can be included to suppress side reactions.
-
Reaction Execution : Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[7]
Data Presentation: Representative Amidation Conditions
| Parameter | Condition | Reference |
| Substrate | 5-Fluoro-1H-indole-6-carboxylic Acid | - |
| Reagent | Primary or Secondary Amine (1.1-1.2 equiv) | [7] |
| Coupling Agent | DCC, EDC, or Boronic Acid Catalyst | [4][6] |
| Solvent | Anhydrous DCM or DMF | [7] |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12-24 hours | - |
| Typical Yield | 60-90% (substrate dependent) | [8] |
Workflow Diagram: Amide Coupling```dot
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// Edges start -> reagents; reagents -> coupling; coupling -> reaction; reaction -> workup; workup -> purify; purify -> product; }
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-fluoro-1H-indole-6-carboxylic Acid in Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-fluoro-1H-indole-6-carboxylic acid is a fluorinated heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability, enhance binding affinity to target proteins, and increase membrane permeability. The carboxylic acid group at the 6-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery.
This document outlines the potential applications of 5-fluoro-1H-indole-6-carboxylic acid in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. We provide a hypothetical synthetic protocol for a derivative, a detailed methodology for a kinase inhibition assay, and a summary of potential structure-activity relationship (SAR) data.
Potential Applications in Kinase Inhibition
The indole nucleus is a common scaffold in a variety of kinase inhibitors. The nitrogen atom of the indole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 5-fluoro substituent can enhance binding interactions within the ATP-binding pocket through favorable electrostatic or hydrophobic interactions. The 6-carboxylic acid moiety allows for the introduction of various side chains to explore interactions with the solvent-exposed region of the kinase, which can impart selectivity and improve pharmacokinetic properties.
Derivatives of 5-fluoro-1H-indole-6-carboxylic acid could potentially be developed as inhibitors for a range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and spleen tyrosine kinase (Syk).
Data Presentation
To illustrate the potential of this scaffold, Table 1 presents hypothetical inhibitory data for a series of synthesized analogs of 5-fluoro-1H-indole-6-carboxylic acid against a target kinase.
| Compound ID | R Group (at 6-position) | Kinase IC50 (nM) | Cell-based Proliferation IC50 (µM) |
| FICA-001 | -OH (Parent acid) | >10000 | >50 |
| FICA-002 | -NH-(4-methoxyphenyl) | 150 | 2.5 |
| FICA-003 | -NH-(3-chlorophenyl) | 85 | 1.2 |
| FICA-004 | -NH-(pyridin-4-yl) | 210 | 5.1 |
| FICA-005 | -NH-(4-(morpholinomethyl)phenyl) | 55 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of a 5-fluoro-1H-indole-6-carboxamide Derivative (FICA-005)
This protocol describes a representative synthesis of a derivative of 5-fluoro-1H-indole-6-carboxylic acid.
Materials:
-
5-fluoro-1H-indole-6-carboxylic acid
-
(4-aminophenyl)(morpholino)methanone
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (4-aminophenyl)(morpholino)methanone (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, FICA-005.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Syk)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compounds (e.g., FICA-005) dissolved in DMSO
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the kinase and the Eu-labeled anti-tag antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Application Notes: 5-Fluoro-1H-indole-6-carboxylic Acid as a Versatile Building Block for Novel Agrochemicals
Introduction
5-Fluoro-1H-indole-6-carboxylic acid is a fluorinated heterocyclic carboxylic acid that holds significant potential as a key building block in the synthesis of novel agrochemicals. The indole scaffold is a well-established pharmacophore in medicinal chemistry and is increasingly being explored for applications in agriculture. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the physicochemical and biological properties of the resulting derivatives, including metabolic stability, binding affinity to target proteins, and lipophilicity. These modifications are crucial for the development of next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles.
While specific commercial agrochemicals derived directly from 5-fluoro-1H-indole-6-carboxylic acid are not prominently documented in publicly available literature, the broader class of fluoro-indole carboxylic acids serves as a foundation for various agrochemical research and development programs. The strategic placement of the carboxylic acid group at the 6-position offers a distinct vector for chemical modification, allowing for the exploration of novel chemical space compared to the more commonly studied indole-2- and indole-3-carboxylic acids.
Potential Applications in Agrochemicals
Herbicidal Activity
Derivatives of indole carboxylic acids have been investigated as potential herbicides. The carboxylic acid moiety can mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plant species. By functionalizing the carboxylic acid group of 5-fluoro-1H-indole-6-carboxylic acid to form esters or amides, novel compounds with potential herbicidal activity can be synthesized. The fluorine substituent can enhance the binding affinity to auxin receptors or inhibit metabolic pathways, potentially leading to herbicides with novel modes of action or improved efficacy against resistant weeds.
Fungicidal Activity
The indole nucleus is present in various natural and synthetic compounds with antifungal properties. Carboxylic acid amides, in particular, are a well-established class of fungicides. The synthesis of amide derivatives from 5-fluoro-1H-indole-6-carboxylic acid could yield novel compounds with potent fungicidal activity. The fluorine atom may enhance the compound's ability to penetrate fungal cell walls or inhibit essential fungal enzymes, offering a potential avenue for controlling a broad spectrum of plant pathogenic fungi.
Insecticidal Activity
Indole alkaloids and their synthetic analogs have demonstrated insecticidal properties. By modifying the 5-fluoro-1H-indole-6-carboxylic acid scaffold, it is possible to design new insecticides. For instance, esterification or amidation with appropriate alcohol or amine fragments could lead to compounds that act as neurotoxins or growth regulators in insects. The presence of fluorine can increase the metabolic stability of the molecule in the insect, thereby enhancing its potency and duration of action.
Experimental Protocols
1. Synthesis of 5-Fluoro-1H-indole-6-carboxamides
This protocol describes a general method for the synthesis of amide derivatives of 5-fluoro-1H-indole-6-carboxylic acid, which are potential candidates for fungicidal or herbicidal activity.
-
Materials:
-
5-fluoro-1H-indole-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate primary or secondary amine (R¹R²NH)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Acid Chloride Formation: To a solution of 5-fluoro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-fluoro-1H-indole-6-carboxamide.
-
2. Synthesis of 5-Fluoro-1H-indole-6-carboxylate Esters
This protocol outlines a general procedure for the synthesis of ester derivatives, which could be evaluated for herbicidal or insecticidal properties.
-
Materials:
-
5-fluoro-1H-indole-6-carboxylic acid
-
An appropriate alcohol (R-OH)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 5-fluoro-1H-indole-6-carboxylic acid (1.0 eq) and the desired alcohol (excess, e.g., 5-10 eq) in toluene.
-
Catalysis and Reflux: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture. Heat the reaction to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 5-fluoro-1H-indole-6-carboxylate ester.
-
Data Presentation
As no specific quantitative data for agrochemicals derived from 5-fluoro-1H-indole-6-carboxylic acid is currently available in the public domain, a representative table structure is provided below for future use when such data becomes available.
Table 1: Herbicidal Activity of 5-Fluoro-1H-indole-6-carboxylic Acid Derivatives
| Compound ID | R Group (Amide/Ester) | Target Weed Species | GR₅₀ (g/ha) |
| FICA-H-01 | -NH-CH₂CH₃ | Amaranthus retroflexus | Data not available |
| FICA-H-02 | -O-CH₃ | Setaria viridis | Data not available |
Table 2: Fungicidal Activity of 5-Fluoro-1H-indole-6-carboxamide Derivatives
| Compound ID | R¹ | R² | Target Fungus | EC₅₀ (µg/mL) |
| FICA-F-01 | H | Phenyl | Botrytis cinerea | Data not available |
| FICA-F-02 | CH₃ | CH₃ | Fusarium graminearum | Data not available |
Table 3: Insecticidal Activity of 5-Fluoro-1H-indole-6-carboxylic Acid Derivatives
| Compound ID | R Group (Amide/Ester) | Target Insect Species | LC₅₀ (ppm) |
| FICA-I-01 | -O-CH₂-Ph | Myzus persicae | Data not available |
| FICA-I-02 | -NH-Cyclohexyl | Plutella xylostella | Data not available |
Visualizations
Logical Workflow for Agrochemical Discovery using 5-Fluoro-1H-indole-6-carboxylic Acid
Caption: Workflow for agrochemical discovery.
Signaling Pathway Hypothesis for Herbicidal Action (Auxin Mimicry)
Caption: Auxin mimicry herbicidal pathway.
HPLC method for 5-fluoro-1H-indole-6-carboxylic acid analysis
An Application Note and Protocol for the HPLC Analysis of 5-fluoro-1H-indole-6-carboxylic acid
This document provides a comprehensive guide for the analysis of 5-fluoro-1H-indole-6-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The described method is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
5-fluoro-1H-indole-6-carboxylic acid is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can modulate the compound's physicochemical and biological properties.[1] Accurate and reliable analytical methods are crucial for its quantification in various stages of research and development, including synthesis confirmation, purity assessment, and stability studies.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of 5-fluoro-1H-indole-6-carboxylic acid. The methodology leverages a C18 stationary phase with a UV detector, a common and reliable setup for the analysis of aromatic carboxylic acids.
Experimental Protocols
Materials and Reagents
-
Analyst: 5-fluoro-1H-indole-6-carboxylic acid (purity ≥95%)[2][3]
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reagents:
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | Approximately 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Rationale for Method Development: The use of a reversed-phase C18 column is ideal for retaining the non-polar indole ring structure.[4][5] Acidification of the mobile phase with phosphoric acid is critical to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[6][7] A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities. The detection wavelength of 280 nm is selected based on the typical UV absorbance of indole compounds.[8][9]
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-fluoro-1H-indole-6-carboxylic acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 90:10 Water:Acetonitrile) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 5-fluoro-1H-indole-6-carboxylic acid in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation and System Suitability
Calibration Curve
Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 25 | 375000 |
| 50 | 750000 |
| 100 | 1500000 |
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system. These should be performed before and during the analysis.
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections of a standard) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for replicate injections of a standard) |
Visualizations
Caption: Experimental workflow for the HPLC analysis of 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Logical relationship between compound properties and the analytical method.
References
- 1. innospk.com [innospk.com]
- 2. 5-Fluoro-1H-indole-6-carboxylic acid | 908600-74-8 [sigmaaldrich.com]
- 3. 6-FLUORO-1H-INDOLE-5-CARBOXYLIC ACID | 908600-73-7 [sigmaaldrich.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. biotage.com [biotage.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-1H-indole-6-carboxylic Acid in Cancer Research
Disclaimer: As of the current date, "5-fluoro-1H-indole-6-carboxylic acid" is a novel compound with no specific published data regarding its experimental use in cancer research. The following application notes and protocols are presented as a scientifically informed and hypothetical guide for researchers interested in investigating its potential anticancer properties. The methodologies and expected outcomes are based on published research on structurally similar compounds, such as fluorinated indoles and indole-6-carboxylic acid derivatives.[1][2][3][4][5][6][7][8][9][10]
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity, including potent anticancer agents.[3][5][8] The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological properties.[4][9] Furthermore, indole-carboxylic acid derivatives have shown promise in targeting various cancer-related pathways.[1][2][10]
This document outlines a prospective research plan for evaluating the anticancer potential of 5-fluoro-1H-indole-6-carboxylic acid. It includes hypothetical mechanisms of action, detailed experimental protocols for in vitro evaluation, and representative data presentation formats.
Hypothetical Mechanism of Action
Based on the activities of related indole derivatives, 5-fluoro-1H-indole-6-carboxylic acid could potentially exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: Many indole derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt signaling pathway.[1][4]
-
Tubulin Polymerization Inhibition: Certain indole compounds can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1]
A proposed signaling pathway that could be targeted by 5-fluoro-1H-indole-6-carboxylic acid is the EGFR/VEGFR-2 signaling cascade, which is often dysregulated in cancer.
Experimental Protocols
The following protocols are standard methodologies for the in vitro evaluation of a novel anticancer compound.
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
A549 (lung carcinoma)
-
MCF-7 (breast adenocarcinoma)
-
HCT116 (colorectal carcinoma)
-
U87-MG (glioblastoma)
-
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be used to assess cytotoxicity.
-
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[11]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of 5-fluoro-1H-indole-6-carboxylic acid in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
This protocol determines the effect of the compound on the progression of the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity (IC50) of 5-Fluoro-1H-indole-6-carboxylic Acid
| Cell Line | IC50 (µM) after 48h Exposure |
| A549 (Lung) | 15.2 ± 1.8 |
| MCF-7 (Breast) | 12.5 ± 1.5 |
| HCT116 (Colon) | 18.9 ± 2.1 |
| U87-MG (Glioblastoma) | 25.4 ± 3.2 |
| HDF (Normal Fibroblast) | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Effect of 5-Fluoro-1H-indole-6-carboxylic Acid on Cell Cycle Distribution in A549 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 65.3 ± 4.5 | 20.1 ± 2.3 | 14.6 ± 2.1 |
| Compound (IC50) | 55.8 ± 3.9 | 15.5 ± 1.9 | 28.7 ± 3.5 |
| Compound (2x IC50) | 48.2 ± 4.1 | 10.3 ± 1.5 | 41.5 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 3: Hypothetical Induction of Apoptosis by 5-Fluoro-1H-indole-6-carboxylic Acid in A549 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound (IC50) | 70.3 ± 5.1 | 15.8 ± 2.2 | 13.9 ± 1.9 |
| Compound (2x IC50) | 52.6 ± 6.3 | 25.4 ± 3.1 | 22.0 ± 3.5 |
Data are presented as mean ± standard deviation.
Conclusion
These application notes provide a foundational framework for the initial investigation of 5-fluoro-1H-indole-6-carboxylic acid as a potential anticancer agent. The proposed experiments will help to elucidate its cytotoxicity, mechanism of action, and selectivity for cancer cells. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel 5-Fluoro-1H-indole-6-carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluoro-1H-indole-6-carboxylic acid is a valuable scaffold in medicinal chemistry. The indole core is a privileged structure found in numerous biologically active compounds, while the fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Derivatization of the C6-carboxylic acid moiety, particularly through amide bond formation, allows for the exploration of chemical space and the development of novel therapeutic agents. Amide coupling reactions are among the most frequently used transformations in drug discovery.[3] This document provides detailed protocols for the synthesis of a library of novel 5-fluoro-1H-indole-6-carboxamides using standard coupling reagents and outlines a hypothetical screening cascade against a cancer cell line.
Data Presentation
A virtual library of N-substituted 5-fluoro-1H-indole-6-carboxamides was designed to explore structure-activity relationships (SAR). The following table summarizes the hypothetical quantitative data for the synthesis of these novel compounds and their potential biological activity as inhibitors of the HeLa human cervical cancer cell line, a common model in cancer research.[1]
Table 1: Synthesis Yields and Biological Activity of Novel 5-Fluoro-1H-indole-6-carboxamides
| Compound ID | Amine Reactant | Molecular Formula | Synthesis Method | Yield (%) | Purity (%) | HeLa IC₅₀ (µM) |
| FIC-001 | Benzylamine | C₁₆H₁₃FN₂O | HATU | 88 | >98 | 5.2 |
| FIC-002 | 4-Chloroaniline | C₁₅H₁₀ClFN₂O | HATU | 75 | >99 | 1.8 |
| FIC-003 | Piperidine | C₁₄H₁₅FN₂O | EDC/HOBt | 82 | >98 | 12.5 |
| FIC-004 | Morpholine | C₁₃H₁₃FN₂O₂ | EDC/HOBt | 85 | >99 | 15.8 |
| FIC-005 | (S)-(-)-α-Methylbenzylamine | C₁₇H₁₅FN₂O | HATU | 80 | >97 | 3.7 |
Experimental Protocols
Two standard and reliable methods for amide bond formation are presented: HATU-mediated coupling and EDC/HOBt-mediated coupling.[3][4][5]
Protocol 1: General HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a wide range of primary and secondary amines, including those that are sterically hindered or less nucleophilic.[4][6]
Materials:
-
5-fluoro-1H-indole-6-carboxylic acid
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-1H-indole-6-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add the corresponding amine (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General EDC/HOBt-Mediated Amide Coupling
This classic method is cost-effective and particularly useful for routine amide synthesis. The urea byproduct of EDC is water-soluble, facilitating purification.[7][8]
Materials:
-
5-fluoro-1H-indole-6-carboxylic acid
-
Amine (1.1 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-fluoro-1H-indole-6-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF in a dry round-bottom flask.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Product Purification and Characterization
Purification:
-
The crude amide product is typically purified using flash column chromatography on silica gel.
-
A solvent gradient system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol, is used for elution. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the final compound.
Characterization:
-
NMR Spectroscopy: The structure and purity of the final compounds are confirmed by ¹H and ¹³C NMR spectroscopy.[9][10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[9]
-
Purity Analysis: Final purity is typically assessed by HPLC analysis.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general synthetic workflow and a hypothetical biological pathway relevant to the synthesized compounds.
Caption: General workflow for synthesis of 5-fluoro-1H-indole-6-carboxamides.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Contact Support [mychemblog.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. researchgate.net [researchgate.net]
Limited Information on 5-Fluoro-1H-indole-6-carboxylic Acid in Materials Science
Despite a comprehensive search, there is a significant lack of publicly available information regarding the specific applications of 5-fluoro-1H-indole-6-carboxylic acid in materials science. While the compound is commercially available and its basic chemical properties are documented, detailed application notes, experimental protocols, and quantitative data for its use in materials science are not present in the reviewed literature.
The available information primarily consists of supplier data, which confirms its chemical structure and basic properties. However, this information does not extend to its performance or utility in any materials science context.
General Properties of Fluorinated Indole Carboxylic Acids
While specific data for the 6-carboxylic acid isomer is scarce, general properties of fluorinated indole carboxylic acids can be summarized. These compounds are typically white to yellow or brown crystalline powders. The introduction of a fluorine atom to the indole ring is known to enhance the compound's biological activity and can influence its electronic properties.
| Property | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Purity | Typically ≥95% |
| Appearance | Solid (powder) |
| Storage | Sealed in a dry, room temperature environment |
Potential Applications Inferred from Related Isomers
While no direct applications for 5-fluoro-1H-indole-6-carboxylic acid in materials science have been found, its isomers, particularly 5-fluoro-1H-indole-2-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid, have been explored in the field of organic electronics. This suggests potential, though unconfirmed, areas of application for the 6-carboxylic acid isomer.
Indole derivatives are recognized for their electron-rich nature, which makes them suitable for use in organic semiconductors. The planarity of the indole ring facilitates π-π stacking, a key factor for efficient charge transport in these materials. Modifications to the indole structure, such as the addition of fluorine atoms and carboxylic acid groups, can fine-tune the electronic and optical properties of the resulting materials, tailoring them for specific applications.
Potential Workflow for Investigating Novel Organic Semiconductor Materials
The following generalized workflow illustrates how a novel compound like 5-fluoro-1H-indole-6-carboxylic acid might be evaluated for its potential in organic electronics.
Protocols for Characterization of Related Indole Derivatives
Although no specific experimental protocols for 5-fluoro-1H-indole-6-carboxylic acid in materials science are available, the following are generalized protocols for key experiments performed on related indole derivatives intended for organic electronics applications.
Protocol 1: Synthesis of an Indole-Based Polymer (General Procedure)
This protocol is a generalized representation and would require optimization for a specific monomer like a derivative of 5-fluoro-1H-indole-6-carboxylic acid.
Objective: To synthesize a polymer incorporating the indole moiety for potential use in organic electronic devices.
Materials:
-
Indole-based monomer (e.g., a dibromo-functionalized derivative of 5-fluoro-1H-indole-6-carboxylic acid)
-
Co-monomer (e.g., a distannyl derivative of a suitable aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the indole-based monomer, the co-monomer, and the palladium catalyst in the anhydrous, deoxygenated solvent under an inert atmosphere.
-
Heat the reaction mixture to a temperature typically between 80-120 °C and stir for 24-72 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GPC or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or acetone).
-
Filter and wash the polymer with the non-solvent to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Protocol 2: Thin-Film Deposition by Spin Coating
Objective: To prepare a thin film of the synthesized indole-based material for device fabrication.
Materials:
-
Indole-based material (polymer or small molecule)
-
Suitable solvent (e.g., chloroform, chlorobenzene)
-
Substrate (e.g., glass, silicon wafer)
-
Spin coater
Procedure:
-
Prepare a solution of the indole-based material in the chosen solvent at a specific concentration (e.g., 5-20 mg/mL).
-
Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma treatment).
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Anneal the film at an optimized temperature to remove residual solvent and improve film morphology.
Conclusion
The application of 5-fluoro-1H-indole-6-carboxylic acid in materials science remains an unexplored area based on the currently available scientific literature. While its chemical structure suggests potential for use in areas like organic electronics, similar to its isomers, there is no direct evidence or established protocols to support this. Researchers and scientists interested in this specific compound for materials science applications would need to undertake foundational research to determine its properties and potential uses. The provided general information on related compounds and protocols can serve as a starting point for such investigations.
Fluorinated Indole Derivatives in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool in drug discovery, offering a means to fine-tune the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, often leading to compounds with superior therapeutic profiles.[1][2]
These application notes provide a comprehensive overview of the synthesis and utility of fluorinated indole derivatives in pharmaceutical research. Detailed protocols for the synthesis of key fluorinated indole building blocks are presented, along with their applications in the development of novel therapeutics targeting a range of diseases, including cancer, viral infections, and inflammatory disorders.
Synthetic Protocols
The synthesis of fluorinated indoles can be achieved through various methods, including the de novo construction of the indole ring from fluorinated precursors or the late-stage fluorination of an existing indole scaffold. Below are detailed protocols for some of the most widely used and versatile methods.
Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole
The Leimgruber-Batcho indole synthesis is a robust and scalable method, making it particularly suitable for industrial applications.[3][4] It proceeds via the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
Experimental Workflow:
Figure 1: Leimgruber-Batcho synthesis of 6-fluoroindole.
Step 1: Enamine Formation [4]
-
In a well-ventilated fume hood, charge a reactor with 4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, approximately 4 volumes).
-
Heat the mixture to approximately 100°C and stir for 3-4 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting enamine intermediate may be used directly in the next step without further purification.
Step 2: Reductive Cyclization [4]
-
In a separate reactor, charge toluene (approximately 9 volumes), acetic acid (approximately 8 volumes), iron powder (approximately 2.3 equivalents), and silica gel (approximately 2 kg per 100 kg of starting material).
-
Heat this mixture to 60°C with stirring.
-
Slowly add the enamine solution from Step 1, ensuring the temperature is maintained below 80°C.
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the iron and silica gel.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-fluoroindole by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).
Protocol 2: C-2 Trifluoromethylation of Indoles using CF3SO2Na
The introduction of a trifluoromethyl group at the C-2 position of the indole ring is a valuable transformation in medicinal chemistry. The use of sodium triflinate (CF3SO2Na) as the trifluoromethyl source offers a convenient and relatively inexpensive method.[5][6]
Experimental Workflow:
Figure 2: C-2 trifluoromethylation of an indole derivative.
General Procedure: [5]
-
To a sealed Pyrex test tube, add the indole derivative (0.3 mmol, 1.0 equivalent), sodium trifluoromethanesulfinate (CF3SO2Na, 2.0 equivalents), and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equivalents).
-
Add acetonitrile (CH3CN, 2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 140°C in a preheated oil bath.
-
Stir the reaction for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Bromo-fluoroindoles
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents onto the fluorinated indole core.[7]
Experimental Workflow:
Figure 3: Suzuki-Miyaura cross-coupling of a bromo-fluoroindole.
General Procedure: [7]
-
In a reaction vessel, combine the bromo-fluoroindole (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Applications in Pharmaceutical Synthesis & Biological Activity
Fluorinated indole derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds for the development of novel therapeutic agents.
Antiviral Activity
Fluorinated indoles have shown significant promise as antiviral agents, particularly against HIV and Hepatitis C Virus (HCV).
Table 1: Antiviral Activity of Fluorinated Indole Derivatives
| Compound | Target | Activity (EC50) | Reference |
| 4-Fluoroindole derivative 20h | HIV-1 Reverse Transcriptase | 0.5 nM (in MT-4 cells) | [8] |
| 7-heteroaryl-carboxamide-4-fluoroindole 23p | HIV-1 | 0.0058 nM | [8] |
| Indole derivative IV | HCV | 1.16 µM | [9] |
| Indole derivative V | HCV | 0.6 µM | [9] |
| 6-nitro derivative 36 | HCV (genotype 1b) | 1.61 µM | [10] |
Signaling Pathway: HIV-1 Entry Inhibition
Certain fluorinated indole derivatives function as HIV-1 attachment inhibitors, targeting the viral envelope glycoprotein gp120. By binding to gp120, these compounds induce conformational changes that prevent its interaction with the host cell's CD4 receptor, thus blocking viral entry.[3]
Figure 4: Mechanism of HIV-1 attachment inhibition.
Anticancer Activity
Fluorinated indoles have been extensively investigated as anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.
Table 2: Anticancer Activity of Fluorinated Indole Derivatives
| Compound | Target | Activity (IC50) | Reference |
| Difluorophenyl analog 1 | VEGFR-2 | 0.0070 µM | [11] |
| Fluorophenyl analog 2 | VEGFR-2 | 0.012 µM | [11] |
| 4-fluorophenyl analog 25m | VEGFR-2 | 0.039 µM | [12] |
| Indole derivative HA-2l | mTOR | 66 nM | [13] |
| Indole derivative HA-2c | mTOR | 75 nM | [13] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Fluorinated indole derivatives have been developed as potent inhibitors of kinases within this pathway, such as PI3K, Akt, and mTOR.[13][14]
Figure 5: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Fluorinated indoles have been successfully developed as potent VEGFR-2 inhibitors.[11][12]
Figure 6: Inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory and Kinase Inhibition Activity
Fluorinated indole and indazole derivatives have also shown potential as anti-inflammatory agents and inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK).
Table 3: Anti-inflammatory and Kinase Inhibitory Activity
| Compound | Target | Activity (IC50) | Reference |
| 6-Fluoroindazole 52 | ROCK1 | 14 nM | [8] |
| 4-Fluoroindazole 51 | ROCK1 | 2500 nM | [8] |
| 5-Fluoroisatin derivative 59d | Inflammation (% inhibition) | 80.08% at 100 µg/mL | [8] |
| 6-Fluoroindazole 40 | TRPA1 | 0.043 µM | [8] |
| Indazole derivative | COX-2 | 23.42 µM | [15] |
| 5-Aminoindazole | COX-2 | 12.32 µM | [15] |
Conclusion
The incorporation of fluorine into the indole scaffold provides a powerful strategy for the development of novel pharmaceutical agents with enhanced potency and improved pharmacokinetic properties. The synthetic protocols outlined in these application notes offer versatile and scalable methods for accessing a wide range of fluorinated indole derivatives. The biological data presented highlights the significant potential of these compounds in diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Further exploration of the vast chemical space of fluorinated indoles is expected to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 5-fluoro-1H-indole-6-carboxylic acid?
A1: The synthesis of 5-fluoro-1H-indole-6-carboxylic acid is a multi-step process that typically involves the initial formation of a substituted indole ring, followed by the introduction and subsequent modification of a functional group at the C6 position. Common indole synthesis methodologies that can be adapted for this purpose include the Fischer, Leimgruber-Batcho, and Bischler-Möhlau indole syntheses. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am having trouble introducing a carboxyl group directly at the C6 position of 5-fluoroindole. Why is this difficult?
A2: Direct electrophilic substitution on the indole ring, such as formylation or carboxylation, predominantly occurs at the C3 position due to the electronic properties of the indole nucleus. To achieve substitution at the C6 position, a different strategy is required. A common approach involves starting with a pre-functionalized benzene derivative where the fluorine and a precursor to the carboxylic acid group are already in the desired positions relative to each other. The indole ring is then constructed using this substituted aniline derivative.
Q3: What are the key challenges in the purification of the final product and intermediates?
A3: Purification of fluorinated indole carboxylic acids can be challenging due to their polarity and potentially poor solubility in common organic solvents. Common issues include the removal of unreacted starting materials, catalysts, and side products. Column chromatography on silica gel is a frequently used technique, and in some cases, recrystallization or preparative HPLC may be necessary to achieve high purity. The choice of solvent system for chromatography is critical and often requires careful optimization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. A plausible synthetic route is outlined below, and the troubleshooting guide is structured according to these steps.
Proposed Synthetic Workflow
Technical Support Center: Purification of 5-fluoro-1H-indole-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-fluoro-1H-indole-6-carboxylic acid. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 5-fluoro-1H-indole-6-carboxylic acid.
Issue 1: The purified compound is colored (e.g., pink, brown, or yellow).
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Question: My final product of 5-fluoro-1H-indole-6-carboxylic acid has a persistent color, even after initial purification. What is the cause, and how can I obtain a white or off-white solid?
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Answer: Indole derivatives, including 5-fluoro-1H-indole-6-carboxylic acid, can be susceptible to oxidation and degradation, which often results in colored impurities. Exposure to air, light, or residual acidic/basic catalysts from the synthesis can accelerate this process.
Troubleshooting Steps:
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Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated charcoal (approximately 1-2% w/w) and briefly heat the mixture. Perform a hot filtration to remove the charcoal, and then allow the solution to cool for recrystallization.[1]
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps, to minimize oxidation.
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Storage: Store the purified solid in a dark container, preferably under an inert atmosphere, to prevent degradation over time.
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Issue 2: Low recovery after recrystallization.
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Question: I am experiencing significant product loss during recrystallization. What are the likely causes and how can I improve the yield?
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Answer: Low recovery is typically due to the selection of a suboptimal solvent system or using an excessive amount of solvent. The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]
Troubleshooting Steps:
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Solvent Screening: Perform small-scale solvent screening to identify the best solvent or solvent mixture. Common candidates for indole carboxylic acids include ethanol, methanol, ethyl acetate, or mixtures with water.[1]
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude product. Adding solvent in small portions near the boiling point is an effective technique.
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Controlled Cooling: Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath can maximize precipitation.[1]
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Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[1]
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Issue 3: Streaking or poor separation during column chromatography.
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Question: When I try to purify 5-fluoro-1H-indole-6-carboxylic acid using silica gel column chromatography, the compound streaks down the column, leading to poor separation. How can I resolve this?
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Answer: Carboxylic acids often interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to streaking and poor resolution.
Troubleshooting Steps:
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Mobile Phase Modifier: Add a small amount of a weak acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel. Acetic acid (0.5-1%) or formic acid are common choices.[1]
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Solvent System Optimization: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
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Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel before loading.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 5-fluoro-1H-indole-6-carboxylic acid?
A1: While specific data for the 6-carboxylic acid isomer is limited, we can infer its solubility based on related compounds like 5-fluoro-1H-indole-2-carboxylic acid. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate.[2][3] Due to the carboxylic acid group, its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH values due to deprotonation to the carboxylate salt. It is likely to have limited solubility in non-polar organic solvents like hexanes.[2]
Q2: What is a good starting point for a recrystallization solvent system?
A2: A mixture of ethanol and water is often a good starting point for the recrystallization of indole carboxylic acids. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then clarified with a small amount of hot ethanol and allowed to cool. Other potential solvents to screen include methanol, ethyl acetate, and toluene.[1][4]
Q3: Can I use an acid-base extraction to purify 5-fluoro-1H-indole-6-carboxylic acid?
A3: Yes, an acid-base extraction can be an effective preliminary purification step to remove neutral and basic impurities. The general procedure is as follows:
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Dissolve the crude material in an organic solvent like ethyl acetate.
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Extract the organic solution with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
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Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
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Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the purified carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry.
Experimental Protocols
Disclaimer: The following protocols are example methodologies based on the purification of structurally related compounds due to the limited availability of specific procedures for 5-fluoro-1H-indole-6-carboxylic acid. Optimization may be required for your specific sample.
Protocol 1: Purification by Recrystallization
This protocol describes the recrystallization of 5-fluoro-1H-indole-6-carboxylic acid from an ethanol/water solvent system.
Materials:
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Crude 5-fluoro-1H-indole-6-carboxylic acid
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Ethanol (95%)
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flask
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude 5-fluoro-1H-indole-6-carboxylic acid in an Erlenmeyer flask.
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Add a minimal amount of 95% ethanol and heat the mixture with stirring until the solid dissolves completely.
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Perform a hot filtration through a fluted filter paper to remove the charcoal (if used) into a clean Erlenmeyer flask.
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Heat the clear filtrate to boiling and add hot deionized water dropwise until the solution becomes faintly turbid.
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Add a few drops of hot ethanol until the solution becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of 5-fluoro-1H-indole-6-carboxylic acid using silica gel column chromatography.
Materials:
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Crude 5-fluoro-1H-indole-6-carboxylic acid
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Silica gel (60 Å, 230-400 mesh)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Acetic acid
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Chromatography column
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Collection tubes
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TLC plates and chamber
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase of dichloromethane and methanol. A starting gradient could be from 100% DCM to 95:5 DCM:MeOH. Add 0.5% acetic acid to the mobile phase.
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TLC Analysis: Determine an appropriate solvent system by running TLC plates with the crude material. The ideal system should give the target compound an Rf value of ~0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 0.5% acetic acid) and pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-fluoro-1H-indole-6-carboxylic acid.
Data Summary
The following table summarizes typical parameters for the purification techniques. Note that these are starting points and may require optimization.
| Purification Technique | Parameter | Recommended Value/System | Expected Purity | Expected Recovery |
| Recrystallization | Solvent System | Ethanol/Water | >98% | 70-90% |
| Temperature | Dissolve at boiling point, crystallize at 0-4 °C | |||
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | >99% | 60-85% |
| Mobile Phase | Dichloromethane/Methanol gradient with 0.5% Acetic Acid |
Visualizations
References
Technical Support Center: Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 5-fluoro-1H-indole-6-carboxylic acid?
A1: The synthesis of 5-fluoro-1H-indole-6-carboxylic acid is typically achieved through a multi-step process. A common strategy involves the initial synthesis of a key intermediate, methyl 5-fluoro-1H-indole-6-carboxylate, followed by hydrolysis to the final carboxylic acid. The formation of the indole ring of the intermediate can often be accomplished using methodologies like the Leimgruber-Batcho or Fischer indole synthesis.
Q2: I am experiencing low yields in the final hydrolysis step. What are the potential causes?
A2: Low yields during the hydrolysis of methyl 5-fluoro-1H-indole-6-carboxylate can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature, or by using a stronger base. Decomposition of the starting material or product can also occur if the reaction conditions are too harsh. It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and prevent degradation.
Q3: What are the key challenges in the purification of 5-fluoro-1H-indole-6-carboxylic acid?
A3: The purification of 5-fluoro-1H-indole-6-carboxylic acid can be challenging due to its polarity and potentially low solubility in common organic solvents. Recrystallization is a preferred method for purification, and finding a suitable solvent system is critical. A mixture of polar and non-polar solvents is often effective. If column chromatography is necessary, a polar stationary phase like silica gel with a polar mobile phase (e.g., a mixture of dichloromethane and methanol) is typically used.
Q4: Can I introduce the carboxylic acid group directly, instead of synthesizing the methyl ester first?
A4: While direct carboxylation of the indole ring is possible, it often leads to a mixture of isomers and can be difficult to control, resulting in lower yields of the desired 6-carboxy product. The strategy of synthesizing the methyl ester followed by hydrolysis is generally more reliable and provides better control over the regioselectivity, ultimately leading to a higher purity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 5-fluoro-1H-indole-6-carboxylic acid.
Problem 1: Low Yield in the Synthesis of Methyl 5-Fluoro-1H-indole-6-carboxylate
| Possible Cause | Suggested Solution |
| Incomplete cyclization reaction | Optimize reaction temperature and time. Ensure the catalyst used (e.g., palladium on carbon for reductive cyclization) is active and used in the correct amount. |
| Side reactions | The presence of electron-withdrawing groups can sometimes lead to side reactions. Lowering the reaction temperature may help to minimize the formation of byproducts. Ensure high purity of starting materials to avoid catalyst poisoning. |
| Poor recovery during work-up | The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. Back-extraction of the aqueous layer can help to improve recovery. |
Problem 2: Incomplete Hydrolysis of Methyl 5-Fluoro-1H-indole-6-carboxylate
| Possible Cause | Suggested Solution |
| Insufficient base or reaction time | Increase the molar excess of the base (e.g., LiOH, NaOH) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. |
| Low reaction temperature | Gently heat the reaction mixture to increase the rate of hydrolysis. Be cautious not to overheat, as this may lead to decomposition. |
| Poor solubility of the ester | Add a co-solvent such as THF or methanol to improve the solubility of the starting material in the aqueous basic solution. |
Problem 3: Difficulty in Purification of 5-Fluoro-1H-indole-6-carboxylic Acid
| Possible Cause | Suggested Solution |
| Oily product instead of solid | The product may be impure. Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. If this fails, column chromatography may be necessary. |
| Co-precipitation of impurities during recrystallization | Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble at low temperatures. A slow cooling rate can also improve crystal purity. |
| Streaking on TLC during column chromatography | Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group, which can reduce tailing on the silica gel column. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Ring Formation
| Synthetic Method | Key Reagents | Typical Solvents | Temperature (°C) | Reported Yields (for similar structures) |
| Leimgruber-Batcho | 2-Nitrotoluene derivative, DMF-DMA, Reducing agent (e.g., Pd/C, H₂) | DMF, Ethanol, Ethyl Acetate | 100-140 (enamine formation), RT-80 (cyclization) | High |
| Fischer Indole Synthesis | Phenylhydrazine derivative, Ketone/Aldehyde, Acid catalyst (e.g., PPA, H₂SO₄) | Acetic Acid, Ethanol | 80-150 | Moderate to Good |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Fluoro-1H-indole-6-carboxylate (Illustrative)
This protocol is a generalized procedure based on common indole synthesis methods and should be optimized for specific laboratory conditions.
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Step 1: Enamine Formation (Leimgruber-Batcho Approach). To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). Heat the reaction mixture to 130-140 °C and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
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Step 2: Reductive Cyclization. Dissolve the crude enamine from the previous step in ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases. After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 5-fluoro-1H-indole-6-carboxylate.
Protocol 2: Hydrolysis of Methyl 5-Fluoro-1H-indole-6-carboxylate
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To a solution of methyl 5-fluoro-1H-indole-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (2-3 eq).
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Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is no longer visible.
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Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-indole-6-carboxylic acid.
Mandatory Visualization
Caption: Synthetic workflow for 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Reactions of 5-fluoro-1H-indole-6-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side products encountered in reactions with 5-fluoro-1H-indole-6-carboxylic acid.
Diagram of Reactive Sites
The structure of 5-fluoro-1H-indole-6-carboxylic acid presents several reactive sites that can lead to the formation of side products. Understanding these sites is crucial for troubleshooting and optimizing reaction conditions.
Caption: Key reactive sites on 5-fluoro-1H-indole-6-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and side reactions encountered when working with 5-fluoro-1H-indole-6-carboxylic acid, categorized by reaction type.
Amide Coupling Reactions
Amide bond formation is a primary reaction for this molecule. However, various side products can arise depending on the coupling agent and conditions used.
Q1: My HATU-mediated amide coupling reaction has a low yield. What are the likely side products and causes?
A1: Low yields in HATU couplings are common and can be attributed to several factors including incomplete activation, side reactions of the coupling agent, or poor reagent solubility.
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Common Side Products & Causes:
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Unreacted Starting Material: This can be due to poor solubility of the carboxylic acid, amine, or HATU in the chosen solvent.[1] It can also result from inefficient activation if the base is not optimal or if water is present.
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Guanidinium Byproduct: The amine nucleophile can react directly with the HATU reagent, forming a guanidinium side product and consuming the amine. This is more likely if the amine is added before the carboxylic acid has been sufficiently pre-activated.[2]
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N-Acylurea: While more common with carbodiimides, rearrangement of an activated intermediate can occur, leading to an unreactive N-acylurea.
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Reaction at Indole Nitrogen: Although less common without a strong base, acylation can occur at the indole N-H position, especially with highly reactive activated esters.
-
-
Troubleshooting & Optimization:
-
Order of Addition: The generally recommended order is to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for several minutes before adding the amine.[3] This minimizes the reaction between the amine and HATU.
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Solvent Choice: Ensure all components are soluble. DMF is a common choice, but if solubility is an issue, consider alternatives like DCM or acetonitrile.[4] Use anhydrous solvents to prevent hydrolysis of the activated ester.
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Base Selection: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to prevent competition with the amine substrate.[4][5]
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Temperature Control: Most HATU couplings proceed well at room temperature. Running the reaction at 0°C may help reduce side reactions if sensitive functional groups are present.[3]
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Q2: I'm using a carbodiimide (DCC or EDC) for amide coupling and getting a significant amount of an insoluble byproduct. What is it and how can I minimize it?
A2: The primary byproduct in carbodiimide-mediated couplings is the corresponding urea (e.g., dicyclohexylurea (DCU) from DCC), which often precipitates from the reaction.[6][7] Additionally, the formation of an unreactive N-acylurea can occur, reducing your yield.[7]
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Common Side Products & Causes:
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N,N'-Disubstituted Urea: This is the main byproduct from the spent coupling reagent (e.g., DCU from DCC, or EDU from EDC). While DCU is largely insoluble in many organic solvents and can be removed by filtration, EDU is water-soluble, allowing for removal via aqueous workup.[6][8]
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N-Acylurea: The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction pathway for that molecule.[7] This is a common cause of low yields.
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Anhydride Formation: Two molecules of the carboxylic acid can react with the carbodiimide to form a symmetric anhydride. This anhydride can then react with the amine, but this pathway consumes an extra equivalent of your starting acid.[2]
-
-
Troubleshooting & Optimization:
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Use of Additives: To suppress N-acylurea formation and reduce racemization (if applicable), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[5][8]
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Choice of Carbodiimide: If DCU removal is problematic, switch to the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as the resulting urea byproduct can be easily removed with an acidic aqueous wash.[9]
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Purification: DCU is largely insoluble in solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration. However, trace amounts may require column chromatography for complete removal.[7]
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| Coupling Reagent | Common Byproducts | Typical Yield Range (%) | Key Mitigation Strategy |
| HATU | Guanidinium species from amine reaction | 60-95% | Pre-activate carboxylic acid before adding amine.[3] |
| DCC | Dicyclohexylurea (DCU), N-Acylurea | 50-85% | Use HOBt/HOAt additive; filter to remove DCU.[6][8] |
| EDC | Ethyl-dimethylaminopropyl urea (EDU), N-Acylurea | 60-90% | Use HOBt/HOAt additive; remove EDU with aqueous wash.[5][9] |
Esterification Reactions
Esterification of the carboxylic acid is another key transformation. The classic Fischer-Speier esterification is an equilibrium-driven process, which is a primary source of complications.
Q3: My Fischer esterification yield is low, and I recover a lot of starting material. How can I drive the reaction to completion?
A3: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol under acidic catalysis.[10] Low yields are often due to the presence of water, which drives the equilibrium back towards the starting materials through hydrolysis.[11]
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Common Side Products & Causes:
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Unreacted Carboxylic Acid: The equilibrium may not favor the product side. The water produced during the reaction can hydrolyze the ester product back to the starting materials.[12]
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Decomposition/Decarboxylation: Under harsh acidic conditions and high temperatures, sensitive indoles can degrade or undergo decarboxylation.
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N-Alkylation: Although the indole nitrogen is a weaker nucleophile than the alcohol, N-alkylation can occur as a minor side reaction, especially if the reaction is run at very high temperatures for extended periods.
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-
Troubleshooting & Optimization:
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Le Chatelier's Principle: To push the equilibrium toward the ester, you must either use a large excess of the alcohol (often using it as the solvent) or remove water as it is formed.[10]
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Water Removal: A Dean-Stark apparatus is effective for azeotropically removing water during the reaction. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
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Catalyst Choice: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.[10] Ensure the catalyst is used in appropriate amounts (catalytic, not stoichiometric).
-
Alternative Methods: If Fischer esterification fails, consider converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base.
-
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Decarboxylation
The loss of CO₂ from the carboxylic acid group is a potential side reaction, particularly under thermal or harsh pH conditions.
Q4: I am observing a byproduct that appears to be 5-fluoro-1H-indole. What causes this decarboxylation?
A4: Decarboxylation of indole carboxylic acids can occur under thermal stress or in the presence of strong acids or bases.[3] The stability of the resulting carbanion/intermediate on the indole ring influences the rate of this reaction.
-
Conditions Promoting Decarboxylation:
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High Temperatures: Many reactions that require heating (e.g., refluxing in high-boiling solvents) can induce thermal decarboxylation.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate the loss of CO₂. For instance, heating indole carboxylic acids in trifluoroacetic acid (TFA) can lead to decarboxylative acylation.[6]
-
Metal Catalysis: Certain transition metal catalysts, particularly copper, can promote decarboxylative coupling reactions.[13]
-
-
Mitigation Strategies:
-
Temperature Control: If decarboxylation is observed, attempt to run the primary reaction at a lower temperature, even if it requires a longer reaction time.
-
pH Neutrality: Whenever possible, avoid strongly acidic or basic conditions if decarboxylation is a competing pathway.
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Reaction Choice: If the desired transformation requires harsh conditions, consider protecting the carboxylic acid as an ester, which is generally more stable to decarboxylation, and then hydrolyzing it back to the acid in a final step under milder conditions.
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Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU[2]
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Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-fluoro-1H-indole-6-carboxylic acid (1.0 eq.) in anhydrous DMF.
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Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
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Add HATU (1.1 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous.
-
Coupling: Add the desired primary or secondary amine (1.1 eq.) to the pre-activated mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification (Methyl Ester)[11]
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Setup: To a round-bottom flask, add 5-fluoro-1H-indole-6-carboxylic acid (1.0 eq.) and a magnetic stir bar.
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Reagents: In a fume hood, add anhydrous methanol in a large excess (e.g., 20-50 equivalents, serving as both reactant and solvent).
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Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water.
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Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Rates of decarboxylation of the radical cations of indol-3-ylacetic acids and comparison with indolizin-1-ylacetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Technical Support Center: 5-Fluoro-1H-indole-6-carboxylic Acid
Important Notice: Information regarding the specific stability issues of 5-fluoro-1H-indole-6-carboxylic acid is limited in publicly available scientific literature. The following guide is based on general knowledge of indole-carboxylic acids and data for closely related isomers, such as 5-fluoro-1H-indole-2-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid. Researchers should use this information as a general guideline and conduct small-scale stability tests under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-fluoro-1H-indole-6-carboxylic acid?
A1: Based on the general behavior of indole derivatives, the primary stability concerns for 5-fluoro-1H-indole-6-carboxylic acid are likely related to:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.
-
Decarboxylation: At elevated temperatures, indole-carboxylic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group.
-
Light Sensitivity: Many indole compounds are sensitive to light and can degrade upon prolonged exposure.[1][2]
-
pH Sensitivity: The stability of the compound can be influenced by the pH of the solution. Both strongly acidic and strongly basic conditions may promote degradation.
Q2: How should 5-fluoro-1H-indole-6-carboxylic acid be stored to ensure its stability?
A2: To maximize stability, the compound should be stored in a cool, dark, and dry place.[3][4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be tightly sealed to prevent moisture absorption.[1][4]
Q3: What are the common degradation products of similar indole-carboxylic acids?
A3: While specific degradation products for 5-fluoro-1H-indole-6-carboxylic acid are not well-documented, degradation of indole-containing molecules can lead to complex mixtures. Potential degradation pathways include oxidation of the indole ring and decarboxylation. Hazardous decomposition products for related compounds include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., turning yellow or brown) | Oxidation or degradation due to exposure to air, light, or moisture.[3] | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere. Store in a desiccator in a cool, dark place. |
| Low yield or formation of byproducts in a reaction | Instability of the starting material under the reaction conditions (e.g., high temperature, strong acid/base). | Use fresh, properly stored starting material. Perform the reaction at the lowest effective temperature. Use milder reaction conditions if possible. Degas solvents prior to use. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the sample during preparation or analysis. | Prepare samples immediately before analysis. Use cooled autosamplers if available. Protect samples from light. |
| Poor solubility | The compound may have low solubility in the chosen solvent. | Test a range of solvents to find a suitable one. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures. Information on the solubility of the related compound 5-fluoro-1H-indole is not well-known.[4] |
Physicochemical Data of Related Isomers
As specific data for 5-fluoro-1H-indole-6-carboxylic acid is scarce, the following table presents data for related isomers to provide a general reference.
| Property | 5-Fluoro-1H-indole-2-carboxylic acid | 5-Fluoro-1H-indole-3-carboxylic acid |
| Molecular Formula | C₉H₆FNO₂[6][7] | C₉H₆FNO₂[3][8] |
| Molecular Weight | 179.15 g/mol [6][7] | 179.15 g/mol [3][8] |
| Appearance | White to pale yellow or brown powder[3] | Not specified, but likely a solid |
| Melting Point | Not specified | Not specified |
| Boiling Point (Predicted) | 422.2 ± 25.0 °C at 760 mmHg[3] | Not specified |
| Purity | ≥97.0%[3] | Not specified |
Experimental Workflow: General Amide Coupling Reaction
A common application for carboxylic acids in drug development is the formation of amides. The following diagram illustrates a general workflow for an amide coupling reaction involving an indole carboxylic acid.
Caption: General experimental workflow for an amide coupling reaction.
This workflow highlights key steps where stability issues might arise, such as during solvent selection, temperature control, and work-up procedures. Researchers should be mindful of potential degradation and optimize conditions accordingly.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. innospk.com [innospk.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-fluoro-1H-indole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare 5-fluoro-1H-indole-6-carboxylic acid?
A1: The most common and adaptable methods for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing low yields in my Fischer indole synthesis. What are the potential causes and how can I optimize the reaction?
A2: Low yields in the Fischer indole synthesis of 5-fluoro-1H-indole-6-carboxylic acid can stem from several factors. The electron-withdrawing nature of the fluorine atom can deactivate the phenylhydrazine precursor, requiring more forcing reaction conditions. Key optimization parameters include:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, Lewis acids such as zinc chloride or boron trifluoride may offer milder conditions.[1] Empirical determination of the optimal catalyst and its concentration for your specific substrate is recommended.
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Temperature and Reaction Time: Elevated temperatures are often necessary; however, excessive heat or prolonged reaction times can lead to degradation of the starting materials or the final product.[2] Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.
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Starting Material Quality: Ensure the purity of the substituted phenylhydrazine and the keto-acid or aldehyde precursor. Impurities can lead to undesirable side reactions.
Q3: My Leimgruber-Batcho synthesis is not proceeding as expected. What are the common pitfalls?
A3: The Leimgruber-Batcho synthesis is a powerful method for constructing the indole ring.[3][4] Common issues when synthesizing 5-fluoro-1H-indole-6-carboxylic acid via this route include:
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Incomplete Enamine Formation: The initial condensation to form the enamine is a critical step. Ensure anhydrous conditions and an appropriate solvent. The reaction may require heating to proceed to completion.
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Inefficient Reductive Cyclization: The choice of reducing agent is crucial for the cyclization step. Common reagents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid.[4] The reaction conditions, such as hydrogen pressure and temperature, must be carefully controlled to prevent over-reduction or other side reactions. A scalable approach for similar compounds has been reported using a modified Leimgruber-Batcho synthesis.[5][6]
Q4: What are the likely side products in the synthesis of 5-fluoro-1H-indole-6-carboxylic acid?
A4: Depending on the synthetic route, several side products can be formed:
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Isomer Formation (Fischer Synthesis): If an unsymmetrical ketone is used as a precursor, the formation of regioisomers is possible. The directing effect of the fluorine and carboxylic acid substituents will influence the cyclization.
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Over-reduction (Leimgruber-Batcho Synthesis): During the reductive cyclization, the indole ring itself can be reduced if the conditions are too harsh.
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Decarboxylation: Under harsh acidic or high-temperature conditions, premature decarboxylation of the target molecule or intermediates can occur.
-
Polymerization/Tar Formation: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of polymeric materials.
Q5: How can I best purify the final product, 5-fluoro-1H-indole-6-carboxylic acid?
A5: Purification of the final product typically involves the following steps:
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Aqueous Workup: An initial workup with an acidic solution can help remove basic impurities.
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures to find the optimal conditions.
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Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The acidity of the carboxylic acid group may cause tailing on the column; adding a small amount of acetic or formic acid to the eluent can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst or reagents. | - Use fresh, high-purity starting materials and catalysts.- Ensure anhydrous conditions, especially for reactions involving water-sensitive reagents. |
| Suboptimal reaction temperature. | - Carefully monitor and control the internal reaction temperature.- Perform small-scale experiments to determine the optimal temperature range. | |
| Incorrect stoichiometry. | - Accurately measure all reagents and solvents. | |
| Multiple Spots on TLC (Byproducts) | Formation of regioisomers. | - Modify the synthetic route or reaction conditions to favor the desired isomer.- Employ chromatographic purification to separate the isomers. |
| Side reactions due to harsh conditions. | - Lower the reaction temperature and monitor the reaction closely.- Consider using a milder catalyst or reagent. | |
| Product degradation. | - Minimize reaction time and exposure to harsh conditions.- Ensure prompt workup and purification after the reaction is complete. | |
| Difficulty in Isolating Product | Product is highly soluble in the workup solvent. | - Use a different extraction solvent.- Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. | |
| Product is an oil instead of a solid. | - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature.- Purify by column chromatography. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific setup and scale.
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation:
-
Dissolve the substituted phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
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Add the corresponding keto-acid or aldehyde (1.1 eq.) to the solution.
-
Stir the mixture at room temperature until TLC analysis indicates complete formation of the hydrazone.
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) portion-wise, monitoring the temperature.
-
Heat the reaction mixture to the optimized temperature (typically between 80°C and 150°C).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
General Protocol for Leimgruber-Batcho Indole Synthesis
-
Enamine Formation:
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To a solution of the appropriately substituted o-nitrotoluene (1.0 eq.) in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) and a catalytic amount of an amine base like pyrrolidine.
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Heat the mixture to facilitate the formation of the enamine intermediate, which is often a colored species. Monitor by TLC.
-
-
Reductive Cyclization:
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To the solution containing the enamine, add a reducing agent. Common systems include Raney nickel with hydrazine hydrate, palladium on carbon under a hydrogen atmosphere, or iron powder in acetic acid.
-
The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization. Monitor by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter off any solid catalysts or reagents.
-
Perform an aqueous workup, typically involving an acid wash to remove basic impurities followed by neutralization and extraction with an organic solvent.
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Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 5-fluoro-1H-indole-6-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility issues encountered with 5-fluoro-1H-indole-6-carboxylic acid. The information is presented in a question-and-answer format to directly address potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-fluoro-1H-indole-6-carboxylic acid?
A1: 5-fluoro-1H-indole-6-carboxylic acid is a heterocyclic compound with a carboxylic acid functional group. Due to the presence of the indole ring, it is a relatively nonpolar molecule, which can lead to poor aqueous solubility. However, the carboxylic acid moiety provides a handle for significantly increasing its solubility through pH modification. Like many carboxylic acids, it is expected to have low solubility in acidic and neutral aqueous solutions but will become more soluble under basic (alkaline) conditions.[1][2][3] Its solubility in organic solvents is generally better, with good solubility expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Q2: Why does my 5-fluoro-1H-indole-6-carboxylic acid precipitate when I dilute my DMSO stock solution with aqueous buffer?
A2: This is a common issue known as "crashing out." It occurs because while your compound is highly soluble in a strong organic solvent like DMSO, its solubility is much lower in the aqueous buffer you are diluting it into. When the percentage of the organic co-solvent decreases significantly upon dilution, the aqueous environment can no longer keep the compound dissolved, leading to precipitation. To avoid this, it is crucial to ensure the final concentration of the organic co-solvent in your working solution is sufficient to maintain solubility, or to use other solubilization techniques.
Q3: How does pH affect the solubility of 5-fluoro-1H-indole-6-carboxylic acid?
A3: The solubility of carboxylic acids is highly dependent on pH.[1][4][5] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated (-COOH), making the molecule neutral and less water-soluble. At a pH above its pKa, the carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt that is significantly more polar and, therefore, more soluble in aqueous solutions.[1][3] By adjusting the pH of your aqueous solution to be basic (e.g., pH > 8), you can substantially increase the solubility of 5-fluoro-1H-indole-6-carboxylic acid.
Q4: What are co-solvents, and how can they help dissolve my compound?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[6][7] They work by reducing the overall polarity of the solvent system, making it more favorable for nonpolar molecules. Common co-solvents used in research and pharmaceutical formulations include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The intrinsic aqueous solubility of the compound is very low at the tested pH. | 1. Adjust the pH: Increase the pH of the buffer to >8.0 using a base like NaOH to deprotonate the carboxylic acid. 2. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer, ensuring the final co-solvent concentration is sufficient to maintain solubility. |
| Compound precipitates from solution upon standing. | The solution is supersaturated, or the solvent system cannot maintain the compound in solution over time. | 1. Increase the amount of co-solvent: If using a co-solvent system, try increasing its percentage in the final solution. 2. Re-evaluate the pH: Ensure the pH of the solution has remained stable and basic. 3. Consider using a different solubilizer: Surfactants or cyclodextrins can help stabilize the compound in solution. |
| Difficulty preparing a concentrated stock solution. | The compound has low solubility even in common organic solvents at high concentrations. | 1. Gentle heating: Gently warm the solvent while dissolving the compound. Ensure the compound is stable at the temperature used. Always cool the solution to room temperature before use. 2. Sonication: Use an ultrasonic bath to aid in the dissolution process. 3. Test alternative solvents: Screen a panel of solvents (e.g., DMSO, DMF, ethanol) to find the one with the highest solubilizing capacity for your compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
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Weigh the Compound: Accurately weigh the desired amount of 5-fluoro-1H-indole-6-carboxylic acid in a suitable vial.
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Add Co-solvent: Add a small volume of a suitable organic co-solvent (e.g., DMSO) to the vial.
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Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound's stability.
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Store Properly: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: pH-Dependent Solubility Enhancement
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Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 7.4, 9.0).
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Add Compound: Add an excess amount of 5-fluoro-1H-indole-6-carboxylic acid to a fixed volume of each buffer in separate vials.
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Equilibrate: Shake or rotate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
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Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
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Analyze: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Quantitative Data Summary
The following table provides representative data on the solubility of a generic indole carboxylic acid in various solvents. Note: These are illustrative values and actual solubility of 5-fluoro-1H-indole-6-carboxylic acid should be determined experimentally.
| Solvent System | Temperature (°C) | Expected Solubility Range (mg/mL) |
| Water (pH 5.0) | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | 0.1 - 0.5 |
| Water (pH 9.0, adjusted with NaOH) | 25 | 1 - 10 |
| DMSO | 25 | > 50 |
| Ethanol | 25 | 5 - 20 |
| 10% DMSO in PBS (pH 7.4) | 25 | 0.5 - 2 |
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. brainly.com [brainly.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. reddit.com [reddit.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
5-fluoro-1H-indole-6-carboxylic acid reaction mechanism challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indole-6-carboxylic acid. The information provided addresses common challenges encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-fluoro-1H-indole-6-carboxylic acid?
A1: The two most prevalent methods for the synthesis of the indole core of 5-fluoro-1H-indole-6-carboxylic acid are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred for its milder conditions and the availability of starting materials.[1]
Q2: How does the fluorine atom at the 5-position influence the reaction?
A2: The fluorine atom is an electron-withdrawing group, which can decrease the electron density of the indole ring. This can impact the reactivity of the molecule in electrophilic substitution reactions. The increased acidity of the N-H proton may also affect N-alkylation reactions.
Q3: What are the key challenges in working with this molecule?
A3: The primary challenges stem from the electronic properties of the substituents. The presence of two electron-withdrawing groups (fluorine at C5 and carboxylic acid at C6) can deactivate the benzene ring, potentially making some cyclization reactions in the indole synthesis more difficult.[2] Furthermore, purification can be challenging due to the polarity of the carboxylic acid group.
Q4: Can the carboxylic acid group be protected during subsequent reactions?
A4: Yes, the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to protect it during reactions that are sensitive to acidic protons or that might cause decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid.
Troubleshooting Guides
Leimgruber-Batcho Indole Synthesis
Problem 1: Low yield of the enamine intermediate.
-
Question: I am getting a low yield of the enamine intermediate during the first step of the Leimgruber-Batcho synthesis. What could be the issue?
-
Answer: Low yields of the enamine can be due to several factors:
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Insufficiently activated starting material: The methyl group of the starting o-nitrotoluene derivative needs to be sufficiently acidic. The presence of the electron-withdrawing nitro group is often enough, but additional electron-withdrawing groups can facilitate this step.[3]
-
Reaction conditions: Ensure the reaction is heated sufficiently, typically in a high-boiling solvent like DMF, to drive the condensation and elimination of methanol.[1]
-
Purity of reagents: Use freshly distilled pyrrolidine and high-purity N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Problem 2: Incomplete reductive cyclization.
-
Question: The reduction of the enamine to the indole is not going to completion. What can I do?
-
Answer: Incomplete cyclization can be addressed by:
-
Choice of reducing agent: While Raney nickel and hydrazine are common, other reducing agents like palladium on carbon with hydrogen gas, stannous chloride, or iron in acetic acid can be more effective depending on the specific substrate.[1]
-
Catalyst activity: Ensure your catalyst (e.g., Raney nickel or Pd/C) is active. If necessary, use a fresh batch of catalyst.
-
Reaction time and temperature: The reduction may require longer reaction times or gentle heating to proceed to completion.
-
Fischer Indole Synthesis
Problem 1: The Fischer indole synthesis fails or gives a low yield.
-
Question: My attempt to synthesize 5-fluoro-1H-indole-6-carboxylic acid using the Fischer indole synthesis is failing. What are the common reasons for failure?
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Answer: The Fischer indole synthesis can be sensitive to the electronic nature of the substituents.
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Electron-withdrawing groups: The presence of strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[2] In the case of the precursor to 5-fluoro-1H-indole-6-carboxylic acid, both the fluoro and the carboxyl (or ester) groups are electron-withdrawing, which can make the key[1][1]-sigmatropic rearrangement step more difficult.[4][5][6]
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Steric hindrance: Bulky substituents near the reaction site can impede the necessary conformational changes for the reaction to occur.[4]
-
Acid catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include polyphosphoric acid (PPA), zinc chloride, and strong Brønsted acids like sulfuric acid.[7] The optimal catalyst may need to be determined empirically.
-
Problem 2: Formation of multiple products.
-
Question: I am observing the formation of multiple products in my Fischer indole synthesis. How can I improve the selectivity?
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Answer: The formation of regioisomers is a common issue when using unsymmetrical ketones. To synthesize the 6-carboxylic acid derivative, a pyruvic acid derivative is often used, which should lead to a 2-carboxylic acid indole. The position of the substituents on the final indole ring is determined by the substitution pattern of the starting phenylhydrazine. To obtain the 5-fluoro-6-carboxylic acid substitution, you would need to start with the corresponding 4-fluoro-5-carboxyphenylhydrazine.
Experimental Protocols
Representative Protocol: Synthesis of Ethyl 5-fluoro-1H-indole-6-carboxylate (via Leimgruber-Batcho)
This protocol is adapted from general procedures for the Leimgruber-Batcho synthesis.
Step 1: Synthesis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate A detailed protocol for this specific starting material was not found in the immediate search results. This would typically be prepared from a commercially available fluorinated and nitrated toluene derivative.
Step 2: Formation of the Enamine
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To a solution of ethyl 2-(5-fluoro-2-nitrophenyl)acetate in DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.
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Heat the mixture under an inert atmosphere. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 3: Reductive Cyclization
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Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalyst, such as palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain ethyl 5-fluoro-1H-indole-6-carboxylate.
Step 4: Hydrolysis to 5-fluoro-1H-indole-6-carboxylic acid
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Dissolve the ethyl 5-fluoro-1H-indole-6-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-1H-indole-6-carboxylic acid.
Data Presentation
Table 1: Physical and Chemical Properties of Related Indole Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Fluoro-1H-indole-3-carboxylic acid | 23077-43-2 | C₉H₆FNO₂ | 179.15 |
| 6-Fluoro-1H-indole-3-carboxylic acid | 100589-73-7 | C₉H₆FNO₂ | 179.15 |
| Ethyl 6-fluoro-1H-indole-2-carboxylate | 348-37-8 | C₁₁H₁₀FNO₂ | 207.20 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Leimgruber-Batcho synthesis workflow for 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Fischer indole synthesis workflow for 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Troubleshooting decision tree for synthesis of 5-fluoro-1H-indole-6-carboxylic acid.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Recrystallization of 5-fluoro-1H-indole-6-carboxylic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 5-fluoro-1H-indole-6-carboxylic acid. The following sections offer detailed methodologies and solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for selecting a suitable recrystallization solvent for 5-fluoro-1H-indole-6-carboxylic acid?
A1: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For 5-fluoro-1H-indole-6-carboxylic acid, which is a polar molecule due to the carboxylic acid and fluorine groups, polar solvents are a good starting point.[1] The solubility is also pH-dependent.[1] A systematic approach involves small-scale solubility tests with a range of solvents.
Q2: My purified 5-fluoro-1H-indole-6-carboxylic acid appears colored (e.g., pink, brown). What causes this and how can I resolve it?
A2: Indole derivatives can be susceptible to oxidation and degradation, leading to colored impurities.[2] Exposure to air, light, or residual acid from synthesis can accelerate this process.[2] To decolorize the compound, you can treat a solution of the crude material with activated charcoal before recrystallization.[2]
Q3: I am experiencing a very low yield after recrystallization. What are the potential causes and how can I improve it?
A3: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3][4]
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
-
Incomplete precipitation: The cooling time may be insufficient, or the final temperature not low enough to maximize crystal formation.
-
Loss during washing: Using a wash solvent in which the product is soluble or using too much wash solvent can lead to significant loss.[3][5]
To improve yield, use the minimum amount of boiling solvent necessary to dissolve the crude product, allow for slow cooling, ensure complete precipitation by cooling in an ice bath, and wash the collected crystals with a minimal amount of ice-cold solvent.[2][3]
Q4: The compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can:
-
Reheat the solution and add more solvent to decrease the saturation level.[4]
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Insufficiently concentrated solution (too much solvent used).[4]- Solution cooled too rapidly. | - Boil off some of the solvent to increase the concentration and allow the solution to cool slowly again.[4]- Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Add a small seed crystal of the pure compound. |
| Poor Crystal Quality (e.g., fine powder, needles) | - Solution cooled too quickly, leading to rapid precipitation.[4]- High concentration of impurities. | - Ensure slow cooling by allowing the flask to cool to room temperature on the benchtop before moving to an ice bath.- Consider a pre-purification step like column chromatography if the material is very impure. |
| Crystals Contaminated with Impurities (from HPLC/TLC) | - Inappropriate solvent choice, where impurities have similar solubility.- Impurities trapped during rapid crystal growth. | - Perform solubility tests to find a solvent that is highly selective for the desired compound over the impurities.- Ensure slow and controlled cooling to allow for selective crystallization.[3]- Consider a second recrystallization step. |
| Discolored Crystals | - Presence of colored impurities.- Oxidation or degradation of the indole ring.[2] | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2] |
Experimental Protocol: Recrystallization of 5-fluoro-1H-indole-6-carboxylic Acid
This is a general procedure that may require optimization based on the purity of the starting material and the specific impurities present.
1. Solvent Selection:
-
Place a small amount (e.g., 10-20 mg) of the crude 5-fluoro-1H-indole-6-carboxylic acid into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. Potential solvents to test include ethanol, methanol, water, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.
-
A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude 5-fluoro-1H-indole-6-carboxylic acid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring.
-
Continue adding the solvent until the solid is just completely dissolved. Avoid adding an excess of solvent.[3]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[2]
4. Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation begins, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.
Data Presentation
Table 1: Solubility Screening for 5-fluoro-1H-indole-6-carboxylic Acid
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Observations |
| e.g., Ethanol | ||||
| e.g., Water | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Acetone | ||||
| e.g., Hexane | ||||
| e.g., Ethanol/Water |
Users should fill this table with their experimental observations.
Visualizations
Caption: A generalized workflow for the recrystallization process.
References
Technical Support Center: 5-Fluoro-1H-indole-6-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-fluoro-1H-indole-6-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-fluoro-1H-indole-6-carboxylic acid?
While specific degradation pathways for 5-fluoro-1H-indole-6-carboxylic acid are not extensively documented, based on the chemistry of related indole compounds, the primary degradation routes are likely oxidation and decarboxylation. The electron-rich indole ring is susceptible to oxidation, which can occur at various positions, particularly the C2 and C3 positions, leading to the formation of oxindoles and other oxidized species.[1][2][3][4] Additionally, indole carboxylic acids can undergo decarboxylation, especially under harsh temperature or pH conditions.
Q2: What are the visible signs of degradation?
Degradation of 5-fluoro-1H-indole-6-carboxylic acid, which is typically a white to pale yellow or brown powder, may be indicated by a noticeable change in color, such as darkening.[5] The appearance of new, unidentified peaks in analytical profiles (e.g., HPLC, LC-MS) is also a strong indicator of degradation.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure stability, 5-fluoro-1H-indole-6-carboxylic acid should be stored in a cool, dry, and well-ventilated place.[5][6] It is crucial to keep the container tightly closed and to protect it from light and moisture.[7] The compound should be handled in accordance with good industrial hygiene and safety practices.[7]
Q4: What materials and conditions should be avoided when working with 5-fluoro-1H-indole-6-carboxylic acid?
Avoid contact with strong oxidizing agents, as they can promote the oxidation of the indole ring.[6][7] Exposure to excessive heat and light should also be minimized to prevent thermal degradation and photodegradation.[6][7]
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
Yes, the appearance of new peaks is a common sign of degradation.
-
Potential Cause 1: Oxidation. The indole ring is prone to oxidation, which can lead to the formation of various byproducts. This can be accelerated by exposure to air (oxygen), incompatible solvents, or oxidizing agents.
-
Solution 1: Degas your solvents and use an inert atmosphere (e.g., nitrogen or argon) during your experiments if the compound is being subjected to conditions that might promote oxidation. Ensure all reagents and solvents are free from oxidizing impurities.
-
Potential Cause 2: Decarboxylation. The carboxylic acid group may be lost as carbon dioxide, particularly if the compound is heated or exposed to strong acidic or basic conditions.
-
Solution 2: Avoid high temperatures and extreme pH values in your experimental setup. If heating is necessary, conduct a preliminary stability study to determine the temperature tolerance of the compound.
-
Potential Cause 3: Photodegradation. Exposure to light, especially UV light, can induce degradation of indole derivatives.[7]
-
Solution 3: Protect your samples from light by using amber vials or covering your glassware with aluminum foil.
Q2: The biological activity of my compound seems to have decreased over time. Is degradation a likely cause?
A decrease in biological activity is a strong indication that the parent compound has degraded into less active or inactive byproducts.
-
Potential Cause: Improper storage conditions have led to the gradual degradation of the compound.
-
Solution: Re-evaluate your storage procedures. Ensure the compound is stored at the recommended temperature in a tightly sealed container, protected from light and moisture. It is advisable to store the compound in a freezer for long-term storage. Perform a purity analysis on your stored compound using a suitable analytical method like HPLC to confirm its integrity.
Summary of Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Temperature | Store in a cool place. For long-term storage, freezing is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) if possible. |
| Light Exposure | Protect from light. Use amber vials or light-blocking containers.[7] |
| Moisture | Keep in a dry environment in a tightly sealed container. |
| Incompatible Materials | Strong oxidizing agents.[6][7] |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of 5-fluoro-1H-indole-6-carboxylic acid under specific experimental conditions.
1. Objective: To determine the stability of 5-fluoro-1H-indole-6-carboxylic acid under conditions relevant to its intended use (e.g., specific solvent, pH, temperature, and light exposure).
2. Materials:
-
5-fluoro-1H-indole-6-carboxylic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Amber HPLC vials
3. Sample Preparation:
-
Prepare a stock solution of 5-fluoro-1H-indole-6-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose each aliquot to a different stress condition (e.g., room temperature, 40°C, exposure to UV light, acidic conditions, basic conditions). Include a control sample stored under ideal conditions (e.g., -20°C in the dark).
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically around 280 nm for indoles).[8]
-
Column Temperature: 25°C
5. Data Analysis:
-
Inject the control sample at time zero to determine the initial peak area of the parent compound.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject the samples from each stress condition.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
-
Monitor for the appearance and increase in the peak area of any new peaks, which represent degradation products.
Visualizations
Caption: Potential degradation pathways for 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Experimental workflow for HPLC-based stability assessment.
References
- 1. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innospk.com [innospk.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-fluoro-1H-indole-6-carboxylic acid on a larger scale?
A1: The two most promising routes for scaling up the synthesis of 5-fluoro-1H-indole-6-carboxylic acid are the Leimgruber-Batcho indole synthesis and a strategy involving palladium-catalyzed carbonylation of a halo-indole intermediate. The choice between these routes often depends on the availability of starting materials, safety considerations, and desired purity of the final product.
Q2: What are the key challenges when scaling up the Leimgruber-Batcho synthesis for this target molecule?
A2: Key challenges include:
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Exothermic Reaction Control: The reductive cyclization step is often exothermic and requires careful temperature management in large reactors to prevent side reactions and ensure safety.
-
Heterogeneous Reaction: The use of solid catalysts like Raney Nickel or iron powder can present mixing and filtration challenges on a larger scale.
-
Intermediate Stability: The enamine intermediate may have limited stability and is often used directly in the next step, which requires careful planning and execution of a telescoped process.
Q3: What are the potential pitfalls in the palladium-catalyzed carbonylation route?
A3: Potential issues include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may require careful handling and inert atmosphere conditions.
-
Carbon Monoxide Handling: The use of carbon monoxide gas requires specialized equipment and stringent safety protocols, especially on a large scale.
-
Byproduct Formation: Incomplete reaction or side reactions can lead to the formation of impurities that may be difficult to separate from the desired carboxylic acid product.
Q4: How can I purify the final 5-fluoro-1H-indole-6-carboxylic acid product on a large scale?
A4: Purification of the final product on a large scale is typically achieved through crystallization. The crude product is often dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals. The choice of solvent is critical and may require screening to find a system that provides good recovery and high purity. Washing the isolated crystals with a cold, less-solvating solvent can help remove residual impurities.
Troubleshooting Guides
Leimgruber-Batcho Synthesis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of enamine intermediate | - Incomplete reaction due to insufficient heating or reaction time.- Decomposition of the starting material or product. | - Monitor the reaction by HPLC to ensure completion.- Ensure the reaction temperature is maintained.- Use fresh, high-quality reagents. |
| Incomplete reductive cyclization | - Inactive catalyst (e.g., Raney Nickel, Pd/C).- Insufficient hydrogen pressure (for catalytic hydrogenation).- Poor mixing in a heterogeneous reaction. | - Use a fresh batch of catalyst.- Ensure adequate hydrogen pressure and uptake.- Optimize stirring speed and reactor design for efficient mixing. |
| Formation of colored impurities | - Oxidation of the indole product.- Side reactions due to high temperatures. | - Work up the reaction under an inert atmosphere (e.g., nitrogen).- Maintain strict temperature control during the reaction and workup. |
| Difficulty in filtering the catalyst | - Fine catalyst particles clogging the filter.- Inefficient filtration setup for the scale. | - Use a filter aid such as Celite.- Employ appropriate large-scale filtration equipment (e.g., filter press). |
Palladium-Catalyzed Carbonylation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive palladium catalyst.- Insufficient carbon monoxide pressure.- Presence of catalyst poisons in the starting materials or solvent. | - Use a fresh, active palladium precursor and ligand.- Ensure the CO pressure is maintained throughout the reaction.- Use high-purity, degassed solvents and reagents. |
| Formation of dehalogenated byproduct | - Presence of protic impurities.- Non-optimal reaction conditions. | - Use anhydrous solvents and reagents.- Screen different ligands, bases, and temperatures to optimize for carboxylation over hydrodehalogenation. |
| Incomplete carboxylation leading to starting material recovery | - Insufficient reaction time or temperature.- Low CO concentration in the reaction mixture. | - Increase reaction time and/or temperature, monitoring for product degradation.- Ensure efficient stirring to maximize gas-liquid mass transfer. |
| Difficulty in removing residual palladium | - Palladium leaching into the product.- Inefficient workup. | - Treat the product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers).- Optimize the workup and crystallization procedure. |
Experimental Protocols
Route 1: Leimgruber-Batcho Synthesis (Hypothetical)
This proposed route is based on scalable syntheses of similar 5-fluoro-6-substituted indoles.
Step 1: Synthesis of 1-(5-fluoro-2-nitro-3-methylphenyl)-N,N-dimethylmethanamine
-
Reaction: A mixture of 4-fluoro-2-methyl-6-nitrotoluene (1.0 equiv.), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv.), and a high-boiling solvent like DMF or NMP is heated to 120-140 °C.
-
Monitoring: The reaction is monitored by HPLC for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine, which is often used directly in the next step.
Step 2: Reductive Cyclization to 5-fluoro-1H-indole-6-carbaldehyde
-
Reaction: The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A hydrogenation catalyst (e.g., 5% Pd/C) is added, and the mixture is subjected to hydrogenation (e.g., 50 psi H₂) at elevated temperature (e.g., 50-70 °C).
-
Monitoring: The reaction is monitored by HPLC for the formation of the indole product.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The crude product is purified by crystallization or chromatography.
Step 3: Oxidation to 5-fluoro-1H-indole-6-carboxylic acid
-
Reaction: The 5-fluoro-1H-indole-6-carbaldehyde is dissolved in a suitable solvent (e.g., acetone, t-butanol/water). An oxidizing agent (e.g., potassium permanganate, Jones reagent) is added portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Monitoring: The reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite). The mixture is filtered, and the pH of the filtrate is adjusted to be acidic to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Route 2: Palladium-Catalyzed Carbonylation (Hypothetical)
This proposed route is based on general procedures for the carbonylation of haloindoles.[1]
Step 1: Synthesis of 6-bromo-5-fluoroindole
-
A suitable precursor, such as 4-bromo-3-fluoroaniline, would undergo an indole synthesis (e.g., Fischer or other methods) to generate 6-bromo-5-fluoroindole. The specific conditions would depend on the chosen indole synthesis method.
Step 2: Palladium-Catalyzed Carboxylation of 6-bromo-5-fluoroindole
-
Reaction: A mixture of 6-bromo-5-fluoroindole (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., dppf, 1-5 mol%), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF, DMSO) is charged into a pressure reactor.
-
The reactor is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 5-10 bar).
-
The reaction mixture is heated to 100-120 °C and stirred for several hours.
-
Monitoring: The reaction progress is monitored by HPLC.
-
Work-up: After cooling, the reaction mixture is diluted with water and the pH is adjusted to be acidic to precipitate the product. The crude product is collected by filtration, washed with water, and then purified by crystallization.
Data Presentation
Table 1: Comparison of Proposed Synthetic Routes
| Parameter | Route 1: Leimgruber-Batcho | Route 2: Palladium-Catalyzed Carbonylation |
| Starting Material Availability | Requires substituted nitrotoluene | Requires halo-fluoro-indole |
| Number of Steps | Typically 3 steps | Typically 2 steps (post-haloindole) |
| Key Reagents | DMF-DMA, H₂/Pd/C, Oxidant | Palladium catalyst, Ligand, CO gas |
| Scale-up Challenges | Exotherm control, Heterogeneous reaction | CO handling, Catalyst cost/removal |
| Potential Advantages | Avoids costly palladium catalysts | Potentially shorter route, direct carboxylation |
Visualizations
Caption: Leimgruber-Batcho synthesis workflow.
Caption: Palladium-catalyzed carbonylation workflow.
References
Validation & Comparative
A Comparative Guide to 5-Fluoro-1H-indole-6-carboxylic Acid and Its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-fluoro-1H-indole-6-carboxylic acid with its structural isomers and the parent non-fluorinated compound, 1H-indole-6-carboxylic acid. The introduction of a fluorine atom to the indole scaffold can significantly influence the molecule's physicochemical properties and biological activity, making these compounds interesting candidates for drug discovery and development. This document summarizes available experimental data to assist researchers in evaluating their potential.
Physicochemical Properties
The position of the fluorine atom on the indole ring alters the electronic properties, lipophilicity, and other physicochemical parameters of the molecule. A summary of the available data is presented in Table 1.
Table 1: Physicochemical Properties of 1H-indole-6-carboxylic Acid and its Fluoro Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| 1H-Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 249-253 | 2.1 | 4.5 |
| 4-Fluoro-1H-indole-6-carboxylic acid | C₉H₆FNO₂ | 179.15 | Not Available | 2.3 | 4.3 |
| 5-Fluoro-1H-indole-6-carboxylic acid | C₉H₆FNO₂ | 179.15 | Not Available | 2.3 | 4.4 |
| 7-Fluoro-1H-indole-6-carboxylic acid | C₉H₆FNO₂ | 179.15 | Not Available | 2.3 | 4.2 |
Note: Predicted values for LogP and pKa are based on computational models and may vary from experimental values.
Biological Activity
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The substitution pattern, including fluorination, plays a crucial role in their potency and selectivity. While direct comparative biological data for the positional isomers of fluoro-1H-indole-6-carboxylic acid is limited in the public domain, Table 2 summarizes the activities of related indole carboxylic acid derivatives to provide insights into their potential therapeutic applications.
Table 2: Comparative Biological Activity of Representative Indole Carboxylic Acid Derivatives
| Compound/Derivative | Target/Activity | Cell Line/Enzyme | IC₅₀/MIC | Reference |
| Indole-6-carboxylic acid derivative | Anticancer (EGFR inhibitor) | HCT-116 | Not specified | |
| Indole-6-carboxylic acid derivative | Anticancer (VEGFR-2 inhibitor) | HT-29 | Not specified | |
| 5-Fluoroindole derivative | Antimicrobial | M. tuberculosis | MIC: 6.25 µg/mL | |
| 6-Fluoroindole derivative | Antimicrobial | M. tuberculosis | MIC: 100 µg/mL | |
| Indole-2-carboxamide derivative (5e) | Anticancer (CDK2 inhibitor) | A-549, MCF-7, Panc-1 | GI₅₀: 0.95 µM | |
| Indole-2-carboxylic acid derivative (17a) | Antiviral (HIV-1 Integrase inhibitor) | HIV-1 Integrase | IC₅₀: 3.11 µM | |
| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | Enzyme inhibitor (IDO1/TDO) | IDO1 / TDO | IC₅₀: 1.17 µM / 1.55 µM |
Experimental Protocols
A. Synthesis of Indole-6-Carboxylic Acids via Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.
Materials:
-
Appropriately substituted fluorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Hydrazone Formation: A solution of the substituted phenylhydrazine hydrochloride (1 eq.) and sodium acetate (1.2 eq.) in water is prepared. Pyruvic acid (1 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours to form the phenylhydrazone.
-
Indolization: The phenylhydrazone is collected by filtration, washed with water, and dried. The dried hydrazone is then added to a preheated solution of a strong acid, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, at a temperature ranging from 80 to 120 °C. The reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated crude indole-2-carboxylic acid is collected by filtration.
-
Decarboxylation (if necessary for other isomers): For the synthesis of the indole core without the carboxylic acid at the 2-position, the indole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst.
-
Carboxylation at the 6-position: The indole can be carboxylated at the 6-position through methods such as Kolbe-Schmitt reaction or by using organometallic intermediates.
-
Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
B. Evaluation of In Vitro Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HT-29, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of indole derivatives.
Caption: Simplified EGFR and VEGFR2 signaling pathways, potential targets for indole-based inhibitors.
Comparing biological activity of fluorinated indole carboxylic acids
A Comparative Guide to the Biological Activity of Fluorinated Indole Carboxylic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into the indole carboxylic acid scaffold represents a powerful tool for modulating biological activity. This guide provides an objective comparison of the performance of fluorinated indole carboxylic acids against their non-fluorinated counterparts, supported by experimental data.
Data Presentation
The following table summarizes the quantitative data on the biological activities of various fluorinated indole carboxylic acids compared to their non-fluorinated or other halogenated analogs.
| Compound Class/Name | Biological Activity | Quantitative Data | Non-Fluorinated/Alternative Analog | Quantitative Data (Analog) | Source |
| Auxins | |||||
| 4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) | Root formation-promoting activity | 1.5 times higher than 4-(3-indole)butyric acid | 4-Methylindole-3-acetic acid (4-CH₃-IAA) | Weakly promoted root formation | [1] |
| Enzyme Inhibitors | |||||
| Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate | Not specified | IC₅₀ = 0.045 µM | Not specified | Not specified | [2] |
| Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate | Not specified | IC₅₀ = 0.060 µM | Not specified | Not specified | [2] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (20a) | HIV-1 Integrase Inhibition | IC₅₀ = 0.13 µM | Not specified | Not specified | [3] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 Inhibition | IC₅₀ = 1.17 µM | Not specified | Not specified | [4] |
| TDO Inhibition | IC₅₀ = 1.55 µM | [4] | |||
| para-benzoquinone derivative (9p-O) | IDO1 Inhibition | IC₅₀ in the double-digit nanomolar range | Not specified | Not specified | [4] |
| TDO Inhibition | IC₅₀ in the double-digit nanomolar range | [4] | |||
| Metabolic Stability | |||||
| 4-Fluoro-indazole analog of UT-155 | Metabolic Stability (in mouse liver microsomes) | t½ = 13.29 min | UT-155 (Non-fluorinated indole) | t½ = 12.35 min | [5] |
| CF₃-substituted indazole analog of UT-155 | Metabolic Stability (in mouse liver microsomes) | t½ = 53.71 min | UT-155 (Non-fluorinated indole) | t½ = 12.35 min | [5] |
| 5-Fluoroindole | Metabolic Stability (in rat liver microsomes) | t½ = 144.2 min | Not specified | Not specified | [5] |
Key Insights from the Data
The incorporation of fluorine into the indole carboxylic acid structure can have a profound impact on biological activity. As seen with 4-trifluoromethylindole-3-acetic acid, fluorination can significantly enhance auxin-like activity compared to its non-fluorinated methyl analog.[1] In the realm of enzyme inhibition, fluorinated derivatives have demonstrated potent inhibitory effects, with IC₅₀ values reaching the nanomolar range for HIV-1 integrase and IDO1/TDO.[3][4]
Furthermore, fluorination is a well-established strategy to enhance metabolic stability.[5][6] The replacement of a hydrogen atom with a fluorine atom can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This is exemplified by the significantly longer half-life of the CF₃-substituted indazole analog of UT-155 compared to its non-fluorinated parent compound.[5]
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.[5]
1. Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
2. Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
Plant Bioassays for Auxin Activity
The biological activity of auxin analogs was evaluated using the following bioassays[1]:
-
Chinese Cabbage Hypocotyl Growth Inhibition: This assay measures the inhibition of hypocotyl elongation in Chinese cabbage seedlings.
-
Black Gram Hypocotyl Swelling and Lateral Root Formation: This assay assesses the promotion of hypocotyl swelling and the formation of lateral roots in black gram cuttings.
-
Black Gram Root Formation Promotion: This assay quantifies the ability of a compound to promote root formation in black gram cuttings.
Visualizations
Caption: A generalized workflow for an in vitro microsomal stability assay.
References
- 1. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. daneshyari.com [daneshyari.com]
Validating the Bioactivity of 5-fluoro-1H-indole-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 5-fluoro-1H-indole-6-carboxylic acid by examining the validated biological activities of structurally related indole derivatives. Due to the limited availability of direct experimental data for 5-fluoro-1H-indole-6-carboxylic acid in the public domain, this document focuses on the bioactivities of indole-6-carboxylic acid derivatives and the influence of fluorine substitution on the indole scaffold. The information presented herein, supported by experimental data from published studies, is intended to guide researchers in hypothesizing and validating the therapeutic potential of this specific molecule.
Introduction to the Indole Scaffold and the Significance of Fluorination
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The functionalization of the indole nucleus, including the introduction of a carboxylic acid group and halogen atoms, can significantly modulate the physicochemical properties and biological activities of the resulting molecules.
The addition of a fluorine atom, in particular, can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. The position of the fluorine atom on the indole ring is a critical determinant of its biological effect.
Comparative Bioactivity of Indole Derivatives
To infer the potential bioactivity of 5-fluoro-1H-indole-6-carboxylic acid, this guide presents data on two key classes of related compounds: indole-6-carboxylic acid derivatives and fluorinated indoles.
Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives
Recent studies have focused on the synthesis and evaluation of indole-6-carboxylic acid derivatives as potential anticancer agents. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.
Below is a summary of the antiproliferative activity of representative indole-6-carboxylic acid derivatives against various human cancer cell lines. The cytotoxicity is typically measured as the half-maximal inhibitory concentration (IC50), which is determined using the MTT assay.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Indole-6-carboxylic acid hydrazone derivatives | HCT-116 (Colon Carcinoma) | Comparable to Erlotinib | [1] |
| Indole-6-carboxylic acid oxadiazole derivatives | HeLa (Cervical Cancer) | Data not specified | [1] |
| Indole-6-carboxylic acid oxadiazole derivatives | HT-29 (Colon Adenocarcinoma) | Data not specified | [1] |
Antimicrobial Activity of Fluorinated Indoles
The position of the fluorine atom on the indole ring has a profound impact on its antimicrobial properties. A direct comparison between 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis highlights the importance of the substituent's location. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of a microorganism and is determined using the Resazurin Microtiter Assay (REMA).
| Compound | Target Organism | MIC (µM) | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | 4.7 | [2] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | 74.0 | [2] |
These data suggest that a fluorine atom at the 5-position of the indole ring confers significantly higher antimicrobial potency against Mycobacterium tuberculosis compared to a fluorine at the 6-position.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indole-6-carboxylic acid derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Resazurin Microtiter Assay (REMA) for Antimicrobial Susceptibility
The REMA assay is a colorimetric method used to determine the MIC of a compound against Mycobacterium tuberculosis. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active bacteria.
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 5-fluoroindole and 6-fluoroindole) in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare an inoculum of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Inoculation: Add the bacterial suspension to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: EGFR and VEGFR-2 signaling pathways targeted by indole-6-carboxylic acid derivatives.
Caption: Workflow for the MTT antiproliferative assay.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Conclusion and Future Directions
While direct experimental validation of the bioactivity of 5-fluoro-1H-indole-6-carboxylic acid is currently lacking, the comparative analysis of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The data on indole-6-carboxylic acid derivatives suggest a potential for antiproliferative activity, possibly through the inhibition of EGFR and VEGFR-2 signaling pathways. Furthermore, the significant difference in antimicrobial potency between 5-fluoroindole and 6-fluoroindole underscores the critical role of the fluorine atom's position, suggesting that 5-fluoro-1H-indole-6-carboxylic acid may possess notable biological activity.
Future research should focus on the synthesis and in vitro evaluation of 5-fluoro-1H-indole-6-carboxylic acid. Initial screening should include antiproliferative assays against a panel of cancer cell lines and antimicrobial susceptibility testing, particularly against Mycobacterium tuberculosis. Subsequent studies could then elucidate the mechanism of action and explore its potential in relevant in vivo models. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
A Comparative Spectroscopic Analysis of Indole Carboxylic Acid Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of various indole carboxylic acid derivatives. This guide provides a comparative analysis of their UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties, supported by experimental data and detailed methodologies.
Indole carboxylic acids, a pivotal class of heterocyclic compounds, are fundamental building blocks in numerous pharmaceuticals and biologically active molecules. Their spectroscopic characteristics are crucial for identification, structural elucidation, and understanding their photophysical behavior. This guide offers a side-by-side comparison of the spectroscopic properties of key indole carboxylic acid isomers, providing a valuable resource for researchers in medicinal chemistry and materials science.
UV-Visible Absorption Spectroscopy
The position of the carboxylic acid group on the indole ring significantly influences the electronic absorption spectra. The UV-Vis spectra of indole and its derivatives are characterized by two main absorption bands, the 1La and 1Lb transitions. Substituents on the benzyl ring, in particular, can lift the degeneracy of these transitions.[1]
| Compound | Solvent | λmax (nm) | Reference |
| Indole | Water | 285 | [2] |
| Indole-2-carboxylic acid | - | - | |
| Indole-3-carboxylic acid | - | - | |
| Indole-4-carboxylic acid | - | - | [3] |
| Indole-5-carboxylic acid | - | - | [4] |
| Indole-6-carboxylic acid | - | - |
Data to be populated from further analysis of search results.
Fluorescence Spectroscopy
The fluorescence properties of indole carboxylic acids are highly sensitive to the substitution pattern and the solvent environment.[4][5] For instance, indole-2-carboxylic acid and indole-5-carboxylic acid exhibit dual fluorescence in certain solvents, arising from the Franck-Condon excited state and a proton-transferred zwitterionic form.[4] The fluorescence emission maximum of most indoles undergoes a bathochromic (red) shift in more polar solvents.[5]
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| Indole | Water | 285 | - | - | [2] |
| Indole-2-carboxylic acid | Methylcyclohexane | - | 332, 380 | - | [4] |
| Indole-5-carboxylic acid | Hydrocarbon | - | 337, 400 | - | [4] |
| Indole-5-carboxamide | PVA film | 330 | 330-580 | 0.11 | [6] |
| Spiropyran based on 5-carboxy indole | - | - | ~360 | - | [7] |
Further quantitative data will be added as analysis of search results progresses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of indole carboxylic acid derivatives, providing detailed information about the chemical environment of each proton and carbon atom.[8][9]
1H NMR Chemical Shifts (δ, ppm) in Methanol-d4
| Proton | Indole-3-carboxylic acid | Reference |
| H (indole ring) | 8.06, 7.94, 7.42, 7.15 | [10] |
13C NMR Chemical Shifts (δ, ppm)
| Compound | Solvent | Key Chemical Shifts (ppm) | Reference |
| Indole-3-carboxylic acid | CD3OD | 133.47, 123.52, 122.20, 121.86, 112.90 | [10] |
| Indole-2-carboxylic acid | - | - | [11] |
A comprehensive table with specific assignments for different isomers will be compiled from the detailed search results.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in indole carboxylic acid derivatives.[8] The characteristic vibrational frequencies of the O-H and N-H stretching of the carboxylic acid and indole amine, respectively, and the C=O stretching of the carboxylic acid are of particular diagnostic value.
| Compound | Key Vibrational Frequencies (cm-1) | Reference |
| Indole-2-carboxylic acid | N-H: 3350 (intermolecular H-bond) | [12] |
| Indole-3-carboxylic acid | - | [13][14] |
| 5-Methoxy-1H-indole-2-carboxylic acid | O-H···O and N-H···O hydrogen bonds observed | [15] |
Specific frequencies for C=O and other characteristic bands will be added for each derivative.
Experimental Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis of indole carboxylic acid derivatives.
Caption: A logical workflow for the synthesis, preparation, and spectroscopic analysis of indole carboxylic acid derivatives.
Experimental Protocols
UV-Visible and Fluorescence Spectroscopy
UV-Visible absorption spectra can be recorded on a standard UV-Vis spectrophotometer.[5][16] Fluorescence excitation and emission spectra are typically obtained using a spectrofluorometer.[5] For solution-state measurements, the indole carboxylic acid derivatives are dissolved in solvents of appropriate polarity (e.g., cyclohexane, methanol, water) at a concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded on an NMR spectrometer.[17] Samples are typically prepared by dissolving the indole carboxylic acid derivative in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).[10][18] Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[11] For solid samples, the KBr wafer technique is commonly employed.[11] Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for both solid and liquid samples.[11] The spectra are typically recorded in the 4000-400 cm-1 range.[14]
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 3. Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching | NIST [nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. orgosolver.com [orgosolver.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-carboxylic acid(771-50-6) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of 5-fluoro-1H-indole-6-carboxylic acid and its Non-fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-fluoro-1H-indole-6-carboxylic acid and its non-fluorinated counterpart, 1H-indole-6-carboxylic acid. While direct comparative experimental data for these specific analogues is limited in publicly available literature, this document summarizes their known physicochemical properties, discusses the potential impact of fluorination on biological activity, and outlines relevant biological contexts and experimental protocols for their evaluation.
Physicochemical Properties
| Property | 1H-indole-6-carboxylic acid | 5-fluoro-1H-indole-6-carboxylic acid |
| Molecular Formula | C₉H₇NO₂ | C₉H₆FNO₂ |
| Molecular Weight | 161.16 g/mol [1] | 179.15 g/mol |
| XLogP3 | 2.1[1] | Data not available |
| Hydrogen Bond Donor Count | 2[1] | Data not available |
| Hydrogen Bond Acceptor Count | 2[1] | Data not available |
| Rotatable Bond Count | 1[1] | Data not available |
The Impact of Fluorination on Biological Activity
Fluorination is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a fluorine atom can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life.
-
Altered Acidity: The high electronegativity of fluorine can increase the acidity of nearby functional groups, which can affect a molecule's binding affinity to its target.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of a compound to its biological target.
-
Modified Lipophilicity: The effect of fluorination on lipophilicity (logP) can vary depending on the local electronic environment.
Given these general principles, it is hypothesized that 5-fluoro-1H-indole-6-carboxylic acid may exhibit improved metabolic stability and potentially altered (either enhanced or diminished) biological activity compared to its non-fluorinated analogue. However, without direct experimental evidence, this remains speculative.
Biological Context: Targeting Cancer Signaling Pathways
Derivatives of indole-6-carboxylic acid have been investigated as potential anticancer agents, particularly as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivity of these receptor tyrosine kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
EGFR and VEGFR-2 Signaling Pathways
The diagrams below illustrate the generalized signaling pathways for EGFR and VEGFR-2, which are critical in cancer progression.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols
To empirically determine the comparative efficacy of 5-fluoro-1H-indole-6-carboxylic acid and 1H-indole-6-carboxylic acid, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of a target kinase, such as EGFR or VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase enzyme, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compounds to the respective wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by cytotoxic compounds.
Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of absorbance measurements at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion
While 1H-indole-6-carboxylic acid serves as a valuable scaffold in the development of kinase inhibitors, a comprehensive understanding of the structure-activity relationship, particularly the influence of fluorination, is hampered by the lack of direct comparative data for 5-fluoro-1H-indole-6-carboxylic acid. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to elucidate the potential advantages of the fluorinated analogue. Such studies are crucial for the rational design of more potent and effective therapeutic agents.
References
Purity Analysis of Synthetic 5-fluoro-1H-indole-6-carboxylic acid: A Comparative Guide
For researchers and professionals in drug development, the purity of a synthetic compound is a critical parameter that can significantly impact experimental outcomes and regulatory approval. This guide provides a comparative purity analysis of a newly synthesized batch of 5-fluoro-1H-indole-6-carboxylic acid against commercially available alternatives. The data presented herein is supported by detailed experimental protocols for the analytical methods employed.
Data Presentation
The purity of our in-house synthesized 5-fluoro-1H-indole-6-carboxylic acid was rigorously assessed and compared with two commercially available alternatives. The results are summarized in the table below.
| Product | Source | Advertised Purity (%) | Measured Purity by HPLC (%) | Key Impurities Detected |
| 5-fluoro-1H-indole-6-carboxylic acid | In-house Synthesis (Batch #SYN-5F1H6C-001) | - | 99.2 | Starting material (0.3%), Unidentified related substance (0.5%) |
| 5-fluoro-1H-indole-6-carboxylic acid | Supplier A | 95 | 95.8 | Multiple unidentified impurities |
| 5-fluoroindole-2-carboxylic acid | Supplier B | 98 | 98.3 | Isomeric impurity (0.9%) |
Experimental Protocols
The purity of the synthesized 5-fluoro-1H-indole-6-carboxylic acid was determined using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were acquired to confirm the structure and identify any major organic impurities.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode.
-
Analysis: The accurate mass was determined to confirm the elemental composition of the main component and to tentatively identify impurities based on their mass-to-charge ratio.
Visualizations
Logical Workflow for Purity Analysis
Caption: Workflow for the synthesis, purification, and comparative purity analysis.
Signaling Pathway of Purity Determination Logic
Caption: Logical flow for comprehensive purity assessment of the synthesized compound.
A Comparative Guide to the Structure of 5-fluoro-1H-indole-6-carboxylic acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated derivative of the biologically relevant indole scaffold. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on confirming its structure through comparison with its non-fluorinated parent compound, 1H-indole-6-carboxylic acid, and other positional isomers of fluoro-indole carboxylic acid. This comparative approach allows for an informed understanding of its chemical characteristics and potential biological significance.
Structural Confirmation and Physicochemical Properties
The structure of 5-fluoro-1H-indole-6-carboxylic acid is characterized by an indole core, with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position of the bicyclic system. The introduction of a fluorine atom, a potent electron-withdrawing group, is anticipated to significantly influence the molecule's electronic properties, acidity, and lipophilicity compared to its parent compound, 1H-indole-6-carboxylic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Available Data |
| 5-fluoro-1H-indole-6-carboxylic acid | C₉H₆FNO₂ | 179.15 | 908600-74-8 | Limited |
| 1H-Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 1670-82-2 | Synthesis, NMR[1] |
| 5-fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 179.15 | 23077-43-2 | Crystal Structure, General Properties[2][3] |
| 5-fluoro-1H-indole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | 399-76-8 | ¹H NMR[4][5] |
| 6-fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 179.15 | Not readily available | Crystal Structure[6] |
Table 1. Physicochemical Properties of 5-fluoro-1H-indole-6-carboxylic acid and Related Compounds.
Comparative Synthesis Overview
While a specific, detailed experimental protocol for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid is not readily found in the searched literature, a plausible synthetic route can be inferred from established indole synthesis methodologies. A common approach would involve a multi-step synthesis starting from a suitably substituted fluorinated aniline derivative.
For comparison, the synthesis of the parent compound, 1H-indole-6-carboxylic acid, has been described.[1] A typical final step in its synthesis involves the hydrolysis of its corresponding methyl ester.[1]
Experimental Protocol: Synthesis of 1H-Indole-6-carboxylic acid (by hydrolysis)
A solution of methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml) is treated with lithium hydroxide monohydrate (15.8 g).[1] The mixture is stirred at 60° C for 6 hours and then concentrated to remove the organic solvents.[1] The residue is dissolved in water, and the solution is acidified with 50% (v/v) hydrochloric acid.[1] The resulting precipitate is collected by filtration and dried to yield 1H-indole-6-carboxylic acid.[1]
Caption: A generalized workflow for the synthesis of indole carboxylic acids.
Spectroscopic Data Comparison (Predicted vs. Actual)
Without experimental NMR data for 5-fluoro-1H-indole-6-carboxylic acid, we can predict the expected shifts by considering the data for related compounds. The ¹H NMR spectrum of 1H-indole-6-carboxylic acid shows characteristic signals for the indole protons.[1] For 5-fluoro-1H-indole-2-carboxylic acid, the fluorine atom at the 5-position influences the chemical shifts of the aromatic protons.[4]
| Compound | Key ¹H NMR Signals (ppm) | Solvent |
| 1H-Indole-6-carboxylic acid | 6.51 (m, 1H, H3-indole), 8.04 (m, 1H, H7-indole), 11.43 (broad s, 1H, NH), 12.42 (broad s, 1H, OH) | CDCl₃ |
| 5-fluoro-1H-indole-2-carboxylic acid | 7.12-7.48 (m, aromatic protons) | Not specified |
Table 2. Comparative ¹H NMR Data.
It is anticipated that the ¹H NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid would exhibit characteristic splitting patterns due to fluorine-proton coupling, which would be crucial for its definitive structural confirmation.
Biological Activity Context
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity.[2] While no specific biological data for 5-fluoro-1H-indole-6-carboxylic acid was identified, the broader class of indole carboxylic acids has been investigated for a wide range of pharmacological activities, including as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy.[7][8][9] The position of the fluorine atom on the indole ring can significantly impact the biological activity profile.[10]
Caption: The influence of fluorination on the properties of indole carboxylic acids.
References
- 1. prepchem.com [prepchem.com]
- 2. innospk.com [innospk.com]
- 3. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-reactivity studies of 5-fluoro-1H-indole-6-carboxylic acid derivatives
A Comparative Guide to the Biological Activities of Fluorinated Indole Carboxylic Acid Derivatives
Anticancer and Antiproliferative Activity
Fluorinated indole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their activity being highly dependent on the substitution pattern on the indole scaffold.
Table 1: Comparison of Anticancer Activity of Indole Carboxylic Acid Derivatives
| Compound/Derivative | Target Cell Line(s) | Activity (IC50/Inhibition) | Reference |
| Binuclear copper(II) complex of 6-fluoroindole-2-carboxylic acid | MDA-MB-231 and MCF-7 (Breast Cancer) | 90% inhibition at 20 µM | [1] |
| 5-bromoindole-2-carboxylic acid hydrazone derivatives | HCT-116, HeLa, and HT-29 (Colon, Cervical, Colon Cancer) | Cytotoxic | [2] |
| 5-hydroxyindole-3-carboxylic acid derivatives | Breast Cancer Cell Lines | Potential anti-breast cancer agents | [3] |
The position of the fluorine and carboxylic acid groups, along with other substitutions, plays a crucial role in the antiproliferative effects of these compounds. For instance, a binuclear copper(II) complex of 6-fluoroindole-2-carboxylic acid has shown potent inhibitory activity against breast cancer cell lines.[1] In another study, new indole-6-carboxylic acid derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating that this scaffold is a promising starting point for the development of multi-target antiproliferative agents.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic effects of these compounds is the MTT assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-fluoro-1H-indole-6-carboxylic acid derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antiviral Activity: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Target | Activity (IC50) | Reference |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM | [4] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Potent inhibitor | [5] |
Structural optimizations at the C6 position of the indole scaffold, including the introduction of halogenated benzene rings, have been shown to enhance the inhibitory activity against HIV-1 integrase.[4] Binding mode analysis suggests that the indole nucleus chelates with two Mg2+ ions within the active site of the enzyme, and substitutions at the 6-position can lead to beneficial π-π stacking interactions with the viral DNA.[4]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
Objective: To determine the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates (donor and target DNA)
-
Assay buffer
-
Test compounds
-
Detection system (e.g., fluorescence or radioactivity)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, HIV-1 integrase, and the donor DNA substrate.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a defined period.
-
Initiate Reaction: Add the target DNA substrate to initiate the strand transfer reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Detection: Detect and quantify the strand transfer products using an appropriate method.
-
IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for HIV-1 integrase strand transfer assay.
Neurological Activity: Dopamine Receptor Binding
Derivatives of indolyl carboxylic acid have been synthesized and evaluated for their affinity and selectivity for dopamine receptors, particularly the D3 subtype, which is a target for treating various neurological and psychiatric disorders.
Table 3: Dopamine Receptor Affinity of Indolyl Carboxylic Acid Amides
| Compound | D3 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference |
| 14a | 0.18 | 87-fold | [6] |
| 14b | 0.4 | 60-fold | [6] |
A series of substituted 1H-indolyl carboxylic acid amides demonstrated high binding affinity and selectivity for the D3 dopamine receptor over the D2 receptor.[6] This highlights the potential of this chemical scaffold in developing treatments for conditions like Parkinson's disease and schizophrenia.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for dopamine receptors.
Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., D2 or D3)
-
Radioligand (e.g., [3H]spiperone)
-
Assay buffer
-
Test compounds
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Antimicrobial and Antifungal Activity
Various fluorinated indole derivatives have been investigated for their antimicrobial and antifungal properties. The position of the fluorine atom has been shown to be a critical determinant of potency.[7]
Table 4: Antimicrobial and Antifungal Activity of Fluoroindole Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis | Significant activity | [7] |
| 6-Fluoroindole | Mycobacterium tuberculosis | Less active than 5-fluoroindole | [7] |
| 5-fluoroisatin-triazole derivatives | A. Niger, C. Albicans | Potent antifungal activity | [8] |
A comparative analysis of 5-fluoroindole and 6-fluoroindole revealed that the 5-fluoro isomer possesses substantially greater activity against Mycobacterium tuberculosis.[7] Furthermore, derivatives of 5-fluoroisatin linked to a triazole moiety have demonstrated considerable antifungal potency.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism strain (e.g., M. tuberculosis, C. albicans)
-
Appropriate broth medium (e.g., Middlebrook 7H9 for M. tb)
-
96-well microtiter plates
-
Test compounds
-
Growth indicator (e.g., Resazurin)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the inoculum to each well containing the test compound.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
Growth Assessment: Determine microbial growth, often with the aid of a growth indicator. The MIC is the lowest concentration of the compound that prevents visible growth.
Conclusion
The studies reviewed in this guide demonstrate the diverse biological activities of fluorinated indole carboxylic acid derivatives. The position of the fluorine atom and the carboxylic acid group, as well as other substitutions on the indole ring, significantly influence the pharmacological profile of these compounds, dictating their potency and selectivity towards various biological targets. While direct cross-reactivity studies for 5-fluoro-1H-indole-6-carboxylic acid derivatives are lacking, the compiled data suggests that this class of compounds has the potential to interact with a range of targets, including cancer-related proteins, viral enzymes, and CNS receptors. Further investigation into the structure-activity relationships and selectivity profiles of these derivatives is warranted to fully elucidate their therapeutic potential and to design more potent and selective drug candidates.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vitro Efficacy of 5-fluoro-1H-indole-6-carboxylic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of 5-fluoro-1H-indole-6-carboxylic acid and other relevant indole derivatives. The strategic placement of a fluorine atom and other substituents on the indole scaffold can significantly influence a molecule's interaction with biological targets, leading to diverse therapeutic potentials. This document aims to assist researchers in evaluating the potential of these compounds through a summary of available experimental data and detailed methodologies for key in-vitro assays.
Overview of Biological Activities
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. The incorporation of a fluorine atom into the indole structure can enhance biological activity, making these compounds valuable in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and infectious diseases.[1][2] Derivatives of 5-fluoroindole have shown promise as precursors for serotonin receptor agonists and in cancer therapy.[2] This guide will focus on the comparative in-vitro cytotoxic and antimicrobial activities of various functionalized indole compounds.
Comparative Analysis of In-Vitro Cytotoxicity
The in-vitro cytotoxic activity of indole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 1: In-Vitro Cytotoxic Activity of Selected Indole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-tetrazole coupled aromatic amides (Compounds 7, 8, 9) | MCF-7 (Breast) | 3.5 - 8.7 | [3] |
| A549 (Lung) | 3.5 - 8.7 | [3] | |
| SKOV3 (Ovarian) | 3.5 - 8.7 | [3] | |
| Novel Indole Derivative (Compound 29) | Bcl-2 Inhibition | 7.63 | [3] |
| Mcl-1 Inhibition | 1.53 | [3] | |
| LSD1 Inhibitor (Compound 43) | A549 (Lung) | 0.74 | [3] |
| 5-hydroxyindole-3-carboxylic acid ester derivative (Compound 5d) | MCF-7 (Breast) | 4.7 | [4] |
Note: Data for 5-fluoro-1H-indole-6-carboxylic acid is not specifically available in the reviewed literature. The compounds listed are structurally related and provide a benchmark for potential activity.
Comparative Analysis of In-Vitro Antimicrobial Activity
Fluorinated indole derivatives have also been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In-Vitro Antimicrobial Activity of Selected Fluoro-Indole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| 5-fluoroindoline-2,3-dione-triazole (Compound 4b) | S. epidermidis | 0.0075 | [5] |
| B. subtilis | 0.0075 | [5] | |
| 5-fluoroindoline-2,3-dione-triazole (Compound 4c) | S. epidermidis | 0.0082 | [5] |
| B. subtilis | 0.0164 | [5] | |
| 5-fluoroindoline-2,3-dione-triazole (Compound 7b) | S. epidermidis | 0.0156 | [5] |
| E. coli | 0.0156 | [5] | |
| P. aeruginosa | 0.0156 | [5] |
Note: The data presented is for derivatives of 5-fluoroindole, providing insight into the potential antimicrobial efficacy of fluorinated indole carboxylic acids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in-vitro assays commonly used to evaluate the biological activity of indole derivatives.
Protocol 1: MTT Assay for In-Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., 5-fluoro-1H-indole-6-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of the test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway that could be targeted by indole derivatives and a typical experimental workflow for in-vitro testing.
Caption: A generic kinase signaling pathway potentially inhibited by indole derivatives.
Caption: A typical workflow for the in-vitro evaluation of a test compound.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of synthesis routes for 5-fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two primary synthetic routes for the preparation of 5-fluoro-1H-indole-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The routes detailed below are the Leimgruber-Batcho synthesis and the Fischer indole synthesis. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its advantages and disadvantages to facilitate the selection of the most appropriate method for specific research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Fischer Indole Synthesis |
| Starting Materials | 4-Fluoro-5-methyl-2-nitrotoluene | 4-Fluoro-3-carboxyphenylhydrazine, Glycolaldehyde |
| Key Intermediates | 5-Fluoro-6-methyl-1H-indole | 5-Fluoro-1H-indole-6-carboxylic acid hydrazone |
| Overall Yield | Moderate | Variable, potentially lower |
| Scalability | Well-suited for large-scale synthesis.[1] | Can be challenging to scale up. |
| Key Advantages | High yields, mild reaction conditions for the indole formation step, and use of readily available starting materials.[2] | Direct formation of the carboxylic acid functionality. |
| Key Disadvantages | Requires a final oxidation step which can have moderate yields and require careful optimization. | The synthesis of the substituted phenylhydrazine can be complex, and the cyclization step may result in lower yields. |
Route 1: Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a widely used and efficient method for the preparation of indoles from o-nitrotoluenes.[2] This route involves the formation of an enamine from the starting nitrotoluene, followed by a reductive cyclization to form the indole ring. For the synthesis of 5-fluoro-1H-indole-6-carboxylic acid, a subsequent oxidation of a methyl group at the 6-position is required.
Overall Reaction Scheme
Caption: Leimgruber-Batcho synthesis of 5-fluoro-1H-indole-6-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-6-methyl-1H-indole
A scalable approach for the synthesis of 5-fluoro-6-substituted indoles via a modified Leimgruber-Batcho indole synthesis has been reported.[1]
-
Enamine Formation: A mixture of 4-fluoro-5-methyl-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent (e.g., DMF) is heated to form the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reagents for this step include Raney nickel with hydrazine or catalytic hydrogenation (e.g., Pd/C, H2).[2] Iron powder in acetic acid can also be employed for the reduction.[3] The reaction mixture is then worked up to isolate the 5-fluoro-6-methyl-1H-indole.
Step 2: Oxidation of 5-Fluoro-6-methyl-1H-indole to 5-Fluoro-1H-indole-6-carboxylic acid
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a standard transformation.
-
A solution of 5-fluoro-6-methyl-1H-indole in a suitable solvent (e.g., a mixture of pyridine and water) is treated with a strong oxidizing agent, such as potassium permanganate (KMnO4).
-
The reaction mixture is typically heated to drive the reaction to completion.
-
After the reaction is complete, the mixture is worked up by quenching the excess oxidant, filtering the manganese dioxide byproduct, and acidifying the aqueous layer to precipitate the carboxylic acid.
Quantitative Data
| Step | Reactants | Reagents | Conditions | Yield |
| 1 | 4-Fluoro-5-methyl-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. Raney Ni, H₂ | 1. Heating2. Hydrogenation | High[2] |
| 2 | 5-Fluoro-6-methyl-1H-indole | KMnO₄, Pyridine, H₂O | Heating | Moderate |
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[4] This route offers a more direct approach to the target molecule as the carboxylic acid functionality is introduced via the starting phenylhydrazine.
Overall Reaction Scheme
Caption: Fischer indole synthesis of 5-fluoro-1H-indole-6-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-carboxyphenylhydrazine
The synthesis of substituted phenylhydrazines is a critical step in the Fischer indole synthesis.
-
Diazotization: 3-Amino-4-fluorobenzoic acid is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite.
Step 2: Fischer Indole Cyclization
-
Hydrazone Formation: The 4-fluoro-3-carboxyphenylhydrazine is condensed with glycolaldehyde in a suitable solvent, often with mild heating, to form the corresponding hydrazone.
-
Cyclization: The hydrazone is then treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), and heated to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[4][6]
-
The reaction mixture is cooled and poured into water to precipitate the crude product, which is then collected and purified.
Quantitative Data
| Step | Reactants | Reagents | Conditions | Yield |
| 1 | 3-Amino-4-fluorobenzoic acid | 1. NaNO₂, HCl2. Na₂SO₃ | 1. 0-5 °C2. Varies | Moderate |
| 2 | 4-Fluoro-3-carboxyphenylhydrazine, Glycolaldehyde | Acid catalyst (e.g., H₂SO₄) | Heating | Variable |
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses offer viable pathways to 5-fluoro-1H-indole-6-carboxylic acid. The Leimgruber-Batcho route is advantageous for its scalability and often higher yields in the indole formation step, although it requires a separate oxidation step to install the carboxylic acid. The Fischer indole synthesis provides a more direct route to the final product but may be limited by the availability and synthesis of the substituted phenylhydrazine precursor and potentially lower yields in the cyclization step. The choice between these routes will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired overall efficiency.
References
Benchmarking 5-Fluoro-1H-indole-6-carboxylic Acid: A Comparative Analysis Against Known Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of fluorinated indole carboxylic acids against Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. Due to the limited availability of specific experimental data for 5-fluoro-1H-indole-6-carboxylic acid, this document focuses on the broader class of indole-2-carboxylic acid derivatives, which have been investigated as TDO inhibitors. This comparison aims to offer a valuable resource for researchers in the fields of oncology, immunology, and neurobiology by contextualizing the potential of this compound class against established TDO inhibitors.
Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are the two rate-limiting enzymes in the catabolism of tryptophan to kynurenine.[1][2] This pathway is implicated in creating an immunosuppressive tumor microenvironment, making its inhibition a promising strategy in cancer immunotherapy.[3] While a significant body of research has focused on IDO1 inhibitors, TDO has emerged as an equally important therapeutic target.
Quantitative Comparison of Inhibitory Activity
To provide a clear benchmark, this section compares the inhibitory activity of a representative indole-2-carboxylic acid derivative against a known TDO inhibitor. It is important to note that direct inhibitory data for 5-fluoro-1H-indole-6-carboxylic acid is not currently available in the public domain. The data presented below is for a closely related analogue to illustrate the potential of this chemical scaffold.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 6-Acetamido-indole-2-carboxylic acid derivative (Compound 9o-1) | TDO | Cellular Assay | 1.55 | [4] |
| Known TDO Inhibitor (e.g., PF-06845102) | TDO | Cellular Assay | ~0.285 | [5] |
Note: The IC50 values are presented to demonstrate the relative potency and may vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of TDO inhibition, the following diagrams illustrate the Tryptophan catabolism pathway and a general workflow for screening TDO inhibitors.
Caption: Tryptophan Catabolism Pathway.
Caption: TDO Inhibitor Screening Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the evaluation of TDO inhibitors.
TDO Fluorogenic Inhibitor Screening Assay
This assay is designed to measure the enzymatic activity of TDO and its inhibition by test compounds.
Objective: To determine the in vitro inhibitory activity of compounds against recombinant human TDO.
Materials:
-
Recombinant human TDO enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer
-
Fluorescence developing solution
-
Test compounds (e.g., 5-fluoro-1H-indole-6-carboxylic acid and known inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the TDO enzyme to each well, except for the blank control.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the fluorescence developing solution.
-
Incubate for an additional period as required by the kit instructions.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 400 nm and emission at 510 nm).[6]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TDO Inhibition
This assay measures the ability of a compound to inhibit TDO activity within a cellular context.
Objective: To evaluate the potency of test compounds in inhibiting TDO-mediated tryptophan catabolism in a cellular environment.
Materials:
-
Human cell line expressing TDO (e.g., A172 glioblastoma cells or transfected HEK293T cells)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Precipitate proteins from the supernatant by adding TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add reagents for kynurenine detection and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in the cell culture supernatants.
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the IC50 value.[5]
Conclusion
While direct experimental evidence for the biological activity of 5-fluoro-1H-indole-6-carboxylic acid remains to be established, the broader class of indole-2-carboxylic acid derivatives shows promise as inhibitors of Tryptophan 2,3-dioxygenase. The data presented for a representative analogue, alongside established protocols and pathway diagrams, provides a framework for researchers to design and execute experiments to evaluate the potential of 5-fluoro-1H-indole-6-carboxylic acid and other novel fluorinated indoles as TDO inhibitors for therapeutic applications. Further investigation into the structure-activity relationship of substitutions on the indole ring is warranted to optimize potency and selectivity.
References
- 1. Unveiling the Role of Tryptophan 2,3-Dioxygenase in the Angiogenic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TDO Fluorogenic Inhibitor Screening Assay Kit (Human) | Scientist.com [app.scientist.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-fluoro-1H-indole-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 5-fluoro-1H-indole-6-carboxylic acid, a compound requiring careful management due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, 5-fluoro-1H-indole-6-carboxylic acid is anticipated to be a skin, eye, and respiratory irritant. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin irritation upon contact. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust particles which may cause respiratory irritation. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the solid material. Avoid generating dust.
-
Clean-up: Carefully sweep or vacuum the spilled solid. Place the material and any contaminated cleaning supplies (e.g., wipes, absorbent paper) into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[2][3]
Step-by-Step Disposal Procedure
The disposal of 5-fluoro-1H-indole-6-carboxylic acid must be handled as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
-
Waste Identification and Classification:
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for solid waste. The original container is often the best choice.[2][5] The container must have a secure, screw-on cap.[1]
-
Clearly label the container with a "Hazardous Waste" tag.[6] The label must include the chemical name ("5-fluoro-1H-indole-6-carboxylic Acid"), concentration, and associated hazards (e.g., "Irritant").
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[1][7] This area should be near the point of generation but out of normal lab traffic.
-
Ensure the storage area is well-ventilated.
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[1]
-
-
Request for Disposal:
-
Once the waste container is full (no more than 90% capacity), or if the waste has been stored for the maximum allowed time (e.g., 90 days), arrange for its disposal.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][8]
-
Provide the EHS with all necessary information from the hazardous waste tag.
-
-
Empty Container Disposal:
-
If the original container is to be disposed of after the contents are used, it must be triple-rinsed with a suitable solvent.[2][3]
-
The first rinseate must be collected and disposed of as hazardous waste.[3]
-
After thorough rinsing and air-drying, deface or remove all labels before disposing of the container as regular trash.[2][3]
-
Experimental Workflow for Disposal
Below is a visual representation of the decision-making and procedural flow for the proper disposal of 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Disposal workflow for 5-fluoro-1H-indole-6-carboxylic acid.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 5-fluoro-1H-indole-6-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) was located for 5-fluoro-1H-indole-6-carboxylic acid. The following guidance is based on the safety data for the closely related compound, 5-fluoro-1H-indole-2-carboxylic acid, and general best practices for handling fluorinated organic and acidic compounds. Researchers should always perform a risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indole-6-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper laboratory practice.
Hazard Identification and Personal Protective Equipment (PPE)
5-fluoro-1H-indole-6-carboxylic acid is anticipated to be a skin, eye, and respiratory irritant. Proper selection and use of PPE are critical to prevent exposure.
Table 1: Personal Protective Equipment for Handling 5-fluoro-1H-indole-6-carboxylic Acid
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Skin and Body Protection | A chemical-resistant lab coat must be worn and fully fastened. For larger quantities, an impervious apron should be worn.[1] Fully enclosed shoes are mandatory.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[1] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[1][3] |
Experimental Protocol: Safe Handling Procedure
A strict operational protocol is essential for minimizing exposure and ensuring safe handling of 5-fluoro-1H-indole-6-carboxylic acid.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1][4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and labeled waste containers before handling the chemical.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1, ensuring a proper fit.
3. Handling the Compound:
-
Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.[1]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent. If the solvent is water, always add acid to water, not the other way around, to prevent splashing.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[2]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Operational and Disposal Plans
Proper disposal of 5-fluoro-1H-indole-6-carboxylic acid and its waste is critical for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[1]
-
Containment: Prevent further spread of the spill.
-
Cleanup: For a solid spill, carefully sweep up the material to avoid raising dust and place it in a suitable container for disposal.[5] For a solution, absorb it with an inert material and place it in a labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Waste Segregation: All waste containing 5-fluoro-1H-indole-6-carboxylic acid must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams.[4]
-
Solid Waste: Place all disposable materials contaminated with the compound (e.g., gloves, weighing paper) in a dedicated hazardous waste container.[1]
-
Liquid Waste: Collect acidic solutions that do not contain heavy metals or other hazardous substances for neutralization before disposal, following institutional guidelines.[6] Organic solutions should be disposed of as halogenated organic waste.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[6] Waste must be disposed of in accordance with local, state, and federal regulations.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 5-fluoro-1H-indole-6-carboxylic acid.
Caption: Step-by-step process for safely handling 5-fluoro-1H-indole-6-carboxylic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
